(RS)-Butyryltimolol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCFKQCZRWRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(RS)-Butyryltimolol: A Technical Guide for Researchers
(RS)-Butyryltimolol is a racemic prodrug of timolol, a non-selective beta-adrenergic receptor antagonist. Its chemical modification enhances corneal penetration, making it a subject of interest in the development of ophthalmic drugs for the treatment of glaucoma. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for this compound, aimed at researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound is the butyryl ester of timolol. The introduction of the butyryl group increases the lipophilicity of the molecule, facilitating its transport across the corneal epithelium.
| Identifier | Value |
| IUPAC Name | rac-(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-yl butanoate |
| CAS Number | 2320274-78-8[1][2][3] |
| Molecular Formula | C₁₇H₃₀N₄O₄S[1] |
| SMILES String | CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 |
| InChI Key | IGJCFKQCZRWRRM-UHFFFAOYSA-N |
Physicochemical and Pharmacological Properties
This compound is designed to be a more lipophilic version of timolol to improve its ocular bioavailability. Once it penetrates the cornea, it is hydrolyzed by esterases to the active drug, timolol.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 386.51 g/mol | [1][4] |
| XLogP3 | 3.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 9 | [4] |
| Rotatable Bond Count | 11 | [4] |
| Melting Point | Data not available in searched sources | |
| Boiling Point | Data not available in searched sources | |
| pKa | Data not available in searched sources | |
| Solubility | Data not available in searched sources |
Pharmacological Profile
| Parameter | Description |
| Mechanism of Action | Acts as a prodrug that is enzymatically hydrolyzed in the eye to timolol. Timolol is a non-selective β-adrenergic antagonist that lowers intraocular pressure (IOP) by reducing the production of aqueous humor in the ciliary body.[2] |
| Therapeutic Use | Investigated for the treatment of glaucoma and ocular hypertension. |
| Pharmacokinetics | The butyryl ester moiety increases lipophilicity, leading to enhanced corneal penetration compared to timolol. Following administration, it undergoes hydrolysis by esterases in the eye to release the active timolol.[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, based on general principles of organic synthesis and pharmaceutical analysis, the following methodologies can be inferred and adapted.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of (RS)-Timolol with butyryl chloride or butyric anhydride. A general procedure is outlined below, based on synthetic routes for similar timolol esters.[6][7]
Materials:
-
(RS)-Timolol
-
Butyryl chloride or Butyric anhydride
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve (RS)-Timolol in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a tertiary amine base to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add butyryl chloride or butyric anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
Purification
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.
Methodology:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a standard method for purification.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be employed to achieve high purity.
Analytical Methods
A validated analytical method is essential for the quantification of this compound and to monitor its conversion to timolol. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable.
Exemplary HPLC Method Parameters:
| Parameter | Suggested Conditions |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[8][9][10] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic to neutral pH).[8][9][10] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV detection at a wavelength where both this compound and timolol have significant absorbance (e.g., around 295-300 nm for timolol).[9] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound is mediated by its active metabolite, timolol. The following diagram illustrates the conversion of the prodrug and the subsequent signaling pathway in the ciliary epithelium of the eye.
Caption: Prodrug conversion and subsequent beta-adrenergic signaling cascade.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy and mechanism of this compound would involve several key stages, from initial synthesis to in vivo testing.
Caption: A logical progression of experiments for prodrug evaluation.
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. This compound - CAS:2320274-78-8 - KKL Med Inc. [kklmed.com]
- 3. This compound 2320274-78-8 | MCE [medchemexpress.cn]
- 4. Butyryl timolol | C17H30N4O4S | CID 62934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Transdermal Transport and Concurrent Cutaneous Hydrolysis of Timolol Prodrug for the Treatment of Infantile Hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1988007044A1 - Timolol derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of (RS)-Butyryltimolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-Butyryltimolol is a lipophilic ester prodrug of the non-selective β-adrenergic receptor antagonist, timolol. Developed to enhance the ocular bioavailability of timolol, its primary application is in the treatment of glaucoma and ocular hypertension. This technical guide delineates the mechanism of action of this compound, focusing on its conversion to the active moiety, timolol, and the subsequent molecular interactions with β-adrenergic receptors. It provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for studying its pharmacological effects, and a summary of relevant quantitative data.
Introduction
This compound is a testament to the power of prodrug strategy in optimizing drug delivery, particularly in ophthalmology. As a lipophilic ester of timolol, it is designed to facilitate penetration through the cornea. Following administration, it undergoes enzymatic hydrolysis to release its active metabolite, timolol. Timolol, a potent non-selective β-adrenergic antagonist, exerts its therapeutic effect by blocking both β1 and β2-adrenergic receptors, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure. This guide will explore the sequential mechanism of this compound, from its activation to its downstream cellular effects.
Mechanism of Action
The mechanism of action of this compound is a two-step process:
-
Prodrug Hydrolysis: this compound, the inactive prodrug, is hydrolyzed by esterases present in ocular tissues and plasma to yield the active drug, timolol, and butyric acid. This enzymatic conversion is crucial for the pharmacological activity of the compound. While specific quantitative binding data for this compound is not extensively reported, as a prodrug, it is designed to have low affinity for β-adrenergic receptors to minimize pharmacological effects prior to its conversion.
-
β-Adrenergic Receptor Antagonism by Timolol: The active metabolite, timolol, is a non-selective antagonist of β1 and β2-adrenergic receptors. It competitively binds to these receptors, thereby preventing their activation by endogenous catecholamines such as epinephrine and norepinephrine.
Signaling Pathways
The binding of timolol to β-adrenergic receptors inhibits the canonical G-protein coupled receptor (GPCR) signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream effector proteins.
Beyond the canonical pathway, β-adrenergic receptor signaling is complex and can involve non-canonical pathways. However, the primary mechanism of action of timolol is centered on the blockade of the Gs-adenylyl cyclase-cAMP pathway.
Caption: Prodrug activation and signaling pathway of this compound.
Quantitative Data
The pharmacological activity of this compound is primarily attributed to its active metabolite, timolol. The following tables summarize the binding affinities of timolol enantiomers to β-adrenergic receptors.
| Compound | Receptor | Ki (nM) |
| (S)-Timolol | β1-adrenergic | 1.97 |
| β2-adrenergic | 2.0 | |
| (R)-Timolol | β1-adrenergic | ~59.1 (approx. 30x less active than S-timolol) |
| β2-adrenergic | ~60 (approx. 30x less active than S-timolol) | |
| Table 1: Binding affinities (Ki) of Timolol enantiomers for β1 and β2-adrenergic receptors. |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is designed to determine the binding affinity of a test compound (e.g., timolol) for β-adrenergic receptors.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO cells stably transfected with the human β1 or β2 receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177).
-
Add varying concentrations of the unlabeled test compound (e.g., timolol).
-
For determination of non-specific binding, add a high concentration of a known β-adrenergic antagonist (e.g., propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This assay measures the ability of a test compound to inhibit the agonist-stimulated activity of adenylyl cyclase.
Caption: Workflow for an adenylyl cyclase functional assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a reaction tube, add the cell membrane preparation.
-
Add varying concentrations of the test antagonist (e.g., timolol).
-
Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase.
-
Initiate the reaction by adding a reaction mixture containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a buffer (e.g., Tris-HCl).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Reaction Termination and cAMP Quantification:
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and a denaturing agent).
-
Quantify the amount of cAMP produced using a suitable method, such as a competitive enzyme immunoassay (EIA), a radioimmunoassay (RIA), or by chromatographic methods like HPLC.
-
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated adenylyl cyclase activity.
-
Conclusion
This compound exemplifies a successful prodrug strategy, enhancing the therapeutic index of timolol for the management of glaucoma. Its mechanism of action is dependent on its efficient enzymatic conversion to timolol, which then acts as a non-selective β-adrenergic antagonist. The subsequent blockade of the β-adrenergic signaling cascade, primarily through the inhibition of adenylyl cyclase and reduction of cAMP, leads to the desired therapeutic effect of reduced intraocular pressure. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of ophthalmic drugs targeting the β-adrenergic system.
A Technical Guide to the Ocular Hydrolysis of (RS)-Butyryltimolol to Timolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of (RS)-butyryltimolol, a prodrug of the beta-blocker timolol, within ocular tissues. Timolol is a cornerstone in the management of glaucoma, and the prodrug approach aims to enhance its corneal penetration, thereby increasing its therapeutic efficacy and potentially reducing systemic side effects. This document details the enzymatic conversion of butyryltimolol to its active form, timolol, presenting key quantitative data, in-depth experimental protocols, and visual representations of the underlying processes.
Introduction: The Prodrug Strategy for Enhanced Ocular Drug Delivery
Timolol, a non-selective beta-adrenergic antagonist, effectively lowers intraocular pressure (IOP) by reducing aqueous humor production. However, its polarity can limit its penetration through the lipophilic corneal epithelium. The ester prodrug, this compound, was designed to overcome this barrier. By masking a hydroxyl group with a more lipophilic butyryl ester, the prodrug's permeability across the cornea is significantly improved. Following penetration, endogenous esterases within the ocular tissues hydrolyze the ester bond, releasing the active timolol at the target site. Understanding the kinetics and location of this hydrolysis is paramount for optimizing drug design and predicting therapeutic outcomes.
Quantitative Analysis of Butyryltimolol Hydrolysis
The conversion of butyryltimolol to timolol is a rapid and efficient process, primarily mediated by esterases present in various ocular tissues. The following tables summarize the key quantitative data from in vitro studies using pigmented rabbit eyes, which are a common animal model in ophthalmic research.
Table 1: Initial Rate of Hydrolysis of this compound in Ocular Tissues
| Ocular Tissue | Initial Hydrolysis Rate (nmol/min/mg protein) |
| Iris-Ciliary Body | 1.25 ± 0.15 |
| Conjunctiva | 0.90 ± 0.10 |
| Corneal Stroma | 0.65 ± 0.08 |
| Corneal Epithelium | 0.45 ± 0.05 |
| Aqueous Humor | 0.10 ± 0.02 |
| Plasma | 1.50 ± 0.20 |
Data presented as mean ± standard error of the mean.
Table 2: In Vivo Hydrolysis of this compound in Aqueous Humor Following Topical Instillation
| Time Post-Instillation | Percentage of Prodrug Hydrolyzed to Timolol |
| 5 minutes | 88.3% |
| 30 minutes | 100% |
These data clearly indicate that the iris-ciliary body possesses the highest hydrolytic activity among the anterior segment tissues, followed by the conjunctiva and corneal tissues.[1] The rapid and virtually complete hydrolysis in the aqueous humor in vivo underscores the efficiency of this prodrug strategy.[1]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in butyryltimolol hydrolysis and its analysis, the following diagrams have been generated using the DOT language.
References
Enzymatic Conversion of Butyryltimolol in Aqueous Humor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic conversion of butyryltimolol to its active parent compound, timolol, within the aqueous humor of the eye. Butyryltimolol, a prodrug of the non-selective beta-adrenergic antagonist timolol, is designed to enhance corneal penetration and improve the therapeutic index for the treatment of glaucoma. This document details the mechanism of enzymatic hydrolysis, presents quantitative data on conversion rates in ocular tissues, and provides comprehensive experimental protocols for the analysis of this bioconversion. Furthermore, key pathways and workflows are visualized to facilitate a deeper understanding of the underlying processes.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by elevated intraocular pressure (IOP). Timolol is a cornerstone in the pharmacological management of glaucoma, acting by reducing the production of aqueous humor. However, its topical administration can be associated with systemic side effects due to nasolacrimal drainage and subsequent systemic absorption. The prodrug approach, utilizing derivatives like butyryltimolol, aims to optimize ocular drug delivery by increasing lipophilicity for enhanced corneal penetration. Following administration, butyryltimolol is rapidly hydrolyzed by esterases present in ocular tissues, including the aqueous humor, to release the active timolol molecule. This targeted bioactivation within the eye allows for a potentially lower administered dose, thereby reducing the risk of systemic adverse effects. Understanding the kinetics and mechanisms of this enzymatic conversion is paramount for the rational design and development of ophthalmic prodrugs.
Enzymatic Hydrolysis of Butyryltimolol
The conversion of butyryltimolol to timolol is an enzymatic hydrolysis reaction catalyzed by esterases present in various ocular tissues. The primary enzymes responsible are carboxylesterases, which cleave the ester bond of the butyryl moiety, releasing timolol and butyric acid.
Esterase activity has been identified in the cornea, iris, ciliary body, and aqueous humor of both human and rabbit eyes, with the iris-ciliary body exhibiting the highest activity. The rapid and efficient nature of this hydrolysis ensures that the majority of the prodrug is converted to its active form upon entering the anterior chamber of the eye.
Quantitative Data on Enzymatic Conversion
| Ocular Tissue | Hydrolysis Rate (pmol/mg tissue/hr) | Linearity of Hydrolysis |
| Cornea | 6.3 | Linear for at least 3 hours |
| Sclera | 2.0 | Linear for at least 3 hours |
| Iris | 2.8 | Linear for up to 1 hour |
| Ciliary Body | 1.5 | Linear for at least 3 hours |
Data adapted from a study on the hydrolysis of bimatoprost in human ocular tissue in vitro and is presented as a representative example of esterase activity.
Experimental Protocols
In Vitro Hydrolysis of Butyryltimolol in Aqueous Humor
This protocol describes a method to determine the rate of enzymatic hydrolysis of butyryltimolol in aqueous humor.
Materials:
-
Butyryltimolol standard
-
Timolol standard
-
Aqueous humor (from rabbit or human donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of butyryltimolol in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of butyryltimolol and timolol in PBS for calibration curves.
-
-
Enzymatic Reaction:
-
Collect aqueous humor and centrifuge to remove any cellular debris. The supernatant will be used as the enzyme source.
-
In a microcentrifuge tube, mix a known volume of aqueous humor with PBS to a final volume of 500 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the butyryltimolol stock solution to achieve a final substrate concentration in the desired range (e.g., 10-100 µM).
-
Incubate the reaction mixture at 37°C.
-
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA. This will precipitate the proteins.
-
-
Sample Preparation for HPLC:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis:
-
Analyze the samples by HPLC to quantify the concentrations of butyryltimolol and timolol at each time point.
-
Calculate the rate of butyryltimolol disappearance and timolol appearance. The initial rate of reaction can be determined from the linear portion of the concentration-time curve.
-
To determine Km and Vmax, repeat the assay with varying initial concentrations of butyryltimolol and analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
HPLC Method for Simultaneous Quantification of Butyryltimolol and Timolol
This protocol provides a general framework for the HPLC analysis of butyryltimolol and timolol in aqueous humor samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to 3.0 with phosphoric acid. The exact ratio will need to be optimized but a starting point could be 30:70 (v/v) acetonitrile:buffer.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 295 nm (for timolol) and a secondary wavelength may be optimized for butyryltimolol if its absorbance maximum differs significantly.
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of butyryltimolol and timolol in the mobile phase.
-
Prepare a series of mixed working standards by diluting the stock solutions to create a calibration curve covering the expected concentration range in the samples.
-
-
Sample Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas for butyryltimolol and timolol.
-
-
Quantification:
-
Construct a calibration curve for each analyte by plotting peak area versus concentration.
-
Determine the concentrations of butyryltimolol and timolol in the unknown samples by interpolating their peak areas from the respective calibration curves.
-
Visualizations
Enzymatic Conversion of Butyryltimolol
Caption: Enzymatic hydrolysis of butyryltimolol to timolol by esterases in the aqueous humor.
Experimental Workflow for Hydrolysis Analysis
Caption: Workflow for the in vitro analysis of butyryltimolol hydrolysis in aqueous humor.
Timolol Signaling Pathway in the Ciliary Body
Caption: Timolol's mechanism of action in reducing aqueous humor production.
Conclusion
The enzymatic conversion of butyryltimolol in the aqueous humor is a critical step in its mechanism of action as a glaucoma therapy. This technical guide has provided a comprehensive overview of this process, including the underlying enzymatic principles, representative quantitative data, and detailed experimental protocols for its investigation. The provided visualizations offer a clear depiction of the key pathways and workflows. A thorough understanding of the bioconversion of ophthalmic prodrugs like butyryltimolol is essential for the continued development of safer and more effective treatments for ocular diseases. Further research to elucidate the specific kinetic parameters of butyryltimolol hydrolysis in human aqueous humor would be invaluable for refining pharmacokinetic and pharmacodynamic models.
(RS)-Butyryltimolol: A Technical Guide to Lipophilicity and Corneal Permeability
For Researchers, Scientists, and Drug Development Professionals
Lipophilicity and its Importance in Ocular Drug Delivery
Lipophilicity is a critical physicochemical property that significantly influences the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. In ophthalmic drug delivery, a drug's lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), governs its ability to permeate the cornea. The cornea is a multi-layered barrier with both lipophilic (epithelium and endothelium) and hydrophilic (stroma) characteristics. A successful topical ophthalmic drug must possess an optimal balance of lipophilicity and hydrophilicity to effectively traverse these layers.
Timolol, the parent drug of (RS)-Butyryltimolol, is relatively hydrophilic, which can limit its penetration through the lipophilic corneal epithelium. By esterifying the hydroxyl group of timolol to form this compound, the lipophilicity of the molecule is increased, thereby enhancing its ability to partition into and diffuse across the corneal epithelium. Following penetration, the prodrug is expected to be hydrolyzed by esterases present in the cornea to release the active timolol.
Quantitative Data
As of the latest literature review, specific experimental values for the partition coefficient (log P or log D) and the apparent corneal permeability coefficient (Papp) of this compound have not been publicly reported. For reference and comparison, the properties of the parent drug, timolol, are provided below.
Table 1: Physicochemical and Pharmacokinetic Properties of Timolol
| Parameter | Value | Reference |
| Log P (n-octanol/water) | 1.8 - 2.1 | [Various sources] |
| Apparent Corneal Permeability Coefficient (Papp) of Timolol | Varies depending on the experimental model (e.g., excised rabbit cornea, cell culture models) | [Various sources] |
Note: The exact Papp value for timolol can vary significantly based on the specific experimental setup, including the type of corneal tissue or cell line used, the composition of the buffer solutions, and the temperature.
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the lipophilicity and corneal permeability of a compound like this compound.
Determination of n-Octanol/Water Partition Coefficient (Log P)
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of the n-octanol/water partition coefficient.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in n-octanol saturated with water.
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
The n-octanol and water phases should be mutually saturated before the experiment by mixing them and allowing them to separate.
-
-
Partitioning:
-
In a glass test tube or flask, add a known volume of the n-octanol stock solution and a known volume of water saturated with n-octanol.
-
The mixture is then agitated using a mechanical shaker at a constant temperature (typically 25°C) until equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.
-
-
Phase Separation:
-
After shaking, the mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
-
-
Concentration Analysis:
-
The concentration of this compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Log P:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
-
Log P is the base-10 logarithm of the partition coefficient.
-
Caption: Workflow for Shake-Flask Log P Determination.
Ex Vivo Corneal Permeability Assay
The ex vivo corneal permeability of a drug is typically assessed using excised corneas from animals such as rabbits or pigs, mounted in a Franz diffusion cell apparatus.
Methodology:
-
Corneal Tissue Preparation:
-
Freshly excised animal eyes are obtained.
-
The cornea is carefully dissected along with a 2-4 mm rim of scleral tissue.
-
The isolated cornea is rinsed with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
-
Franz Diffusion Cell Setup:
-
The excised cornea is mounted between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
The receptor chamber is filled with a known volume of a pre-warmed (37°C) buffer solution (e.g., HBSS), and the solution is continuously stirred.
-
-
Permeation Study:
-
A known concentration of the this compound solution is placed in the donor chamber.
-
At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
-
Sample Analysis:
-
The concentration of this compound in the collected samples from the receptor chamber is quantified using a validated analytical method like HPLC-UV or LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = Jss / C0 where C0 is the initial concentration of the drug in the donor chamber.
-
Caption: Workflow for Ex Vivo Corneal Permeability Assay.
Signaling Pathway
This compound is a prodrug and does not have intrinsic pharmacological activity. Its mechanism of action is dependent on its conversion to timolol. Timolol is a non-selective beta-adrenergic receptor antagonist. In the eye, it reduces intraocular pressure (IOP) by decreasing the production of aqueous humor by the ciliary body.
Caption: Mechanism of Action of this compound.
Conclusion
This compound represents a promising prodrug approach to enhance the ocular bioavailability of timolol. Its increased lipophilicity is anticipated to facilitate greater corneal permeability compared to the parent compound. While specific quantitative data on its lipophilicity and corneal transport are yet to be widely published, the standardized methodologies for determining the n-octanol/water partition coefficient and ex vivo corneal permeability have been detailed in this guide. These protocols provide a robust framework for researchers and drug development professionals to characterize this compound and other novel ophthalmic drug candidates. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound and its ultimate clinical efficacy.
Pharmacological Profile of (RS)-Butyryltimolol: A Technical Guide
(RS)-Butyryltimolol is the racemic prodrug of timolol, a non-selective β-adrenergic receptor antagonist. As a more lipophilic ester of timolol, this compound is designed to enhance corneal penetration, thereby increasing the ocular bioavailability of timolol for the treatment of conditions such as glaucoma. This guide provides a comprehensive overview of its pharmacological profile, drawing from available preclinical data and the well-established pharmacology of its active metabolite, timolol.
Overview and Rationale
This compound is a strategic modification of the timolol molecule, wherein the hydroxyl group is esterified with a butyryl moiety. This chemical modification increases the lipophilicity of the drug, facilitating its transport across the lipid-rich corneal epithelium. Once in the eye, endogenous esterases are expected to hydrolyze the ester bond, releasing the active drug, timolol. The primary therapeutic advantage of this prodrug approach is the potential to achieve therapeutic concentrations of timolol in the aqueous humor with a lower administered dose, thereby reducing systemic side effects.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (RS)-1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl butyrate |
| Molecular Formula | C₁₇H₃₀N₄O₄S |
| Molecular Weight | 386.51 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Pharmacodynamics
The pharmacodynamic activity of this compound is primarily attributable to its active metabolite, timolol.
Mechanism of Action
Timolol is a non-selective β₁ and β₂ adrenergic receptor antagonist. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP). By competitively blocking these receptors, timolol inhibits this signaling cascade.
In the eye, β-adrenergic receptors in the ciliary body are involved in the production of aqueous humor. By blocking these receptors, timolol reduces aqueous humor production, which in turn lowers intraocular pressure (IOP).
Receptor Binding Affinity
Functional Activity
This compound is expected to have minimal intrinsic activity at β-adrenergic receptors and functions as a prodrug. The functional activity is realized upon its conversion to timolol, which acts as a competitive antagonist. In the presence of timolol, the dose-response curve for a β-agonist (like isoproterenol) is shifted to the right, indicating competitive inhibition.
Pharmacokinetics and Metabolism
The key pharmacokinetic feature of this compound is its enhanced absorption and subsequent conversion to timolol.
Absorption
Preclinical studies in pigmented rabbits have demonstrated a significant enhancement in the ocular absorption of timolol when administered as its O-butyryl prodrug.
| Parameter | This compound (15 mM) | Timolol (equivalent concentration) | Fold Increase | Reference |
| Ocular Absorption | 5.5 times greater | Baseline | 5.5 | [1] |
| Therapeutic Index (Aqueous Humor : Plasma Ratio) | ~15 times greater (at 3.75 mM) | Baseline | ~15 | [1] |
Distribution
Following ocular administration, this compound is expected to partition into the lipophilic tissues of the cornea. After hydrolysis, timolol is distributed to the aqueous humor and other ocular tissues. Systemically absorbed timolol is distributed throughout the body.
Metabolism
The primary metabolic pathway for this compound is hydrolysis by esterases in the eye (e.g., in the cornea and aqueous humor) to form timolol and butyric acid. The released timolol is then subject to its known metabolic pathways, which primarily occur in the liver via the cytochrome P450 enzyme CYP2D6.
Excretion
Timolol and its metabolites are primarily excreted by the kidneys.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols based on standard pharmacological assays.
Synthesis of this compound
This protocol describes a potential method for the synthesis of this compound from (RS)-timolol.
-
Dissolution: Dissolve (RS)-timolol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add butyryl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
In Vitro Hydrolysis Assay
This protocol outlines a method to determine the rate of conversion of this compound to timolol in ocular tissues.
-
Tissue Preparation: Obtain fresh ocular tissues (e.g., cornea, iris-ciliary body) from a suitable animal model (e.g., rabbit). Homogenize the tissues in a phosphate buffer (pH 7.4).
-
Incubation: Add a known concentration of this compound to the tissue homogenates and incubate at 37°C.
-
Sampling: At various time points, collect aliquots of the incubation mixture.
-
Sample Preparation: Stop the enzymatic reaction by adding a protein precipitating agent (e.g., acetonitrile). Centrifuge to remove precipitated proteins.
-
Analysis: Analyze the supernatant for the concentrations of this compound and timolol using a validated analytical method, such as reversed-phase HPLC with UV detection.[1]
-
Data Analysis: Calculate the rate of hydrolysis from the disappearance of the prodrug and the appearance of the active drug over time.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl₂).
-
Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of this compound.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.
Functional Assay (cAMP Measurement)
This protocol outlines a method to assess the functional activity of this compound as a β-adrenergic antagonist.
-
Cell Culture: Culture cells expressing a β-adrenergic receptor (e.g., HEK293 cells).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a set period.
-
Stimulation: Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis: After a short incubation period, lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine its IC₅₀ for the inhibition of agonist-stimulated cAMP production. Calculate the pA₂ value to quantify its antagonist potency.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Signaling pathway of β-adrenergic receptors and the inhibitory action of timolol.
Caption: Experimental workflow for in vitro hydrolysis of this compound.
Conclusion
This compound is a promising prodrug of timolol with an enhanced pharmacokinetic profile for ocular drug delivery. Its increased lipophilicity facilitates corneal penetration, leading to higher local concentrations of the active drug, timolol, and an improved therapeutic index. While direct pharmacological data on the prodrug itself is limited, its mechanism of action is understood to be mediated entirely by its conversion to the well-characterized non-selective β-adrenergic antagonist, timolol. Further studies to quantify the intrinsic activity of the prodrug and its precise metabolic fate in human ocular tissues would provide a more complete pharmacological profile.
References
In Vitro Evidence for Improved Timolol Delivery with Butyryltimolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenges of Ocular Timolol Delivery
Timolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma, primarily by reducing intraocular pressure (IOP). However, conventional topical administration of timolol eye drops is often inefficient. A significant portion of the administered dose is lost due to blinking, tear turnover, and nasolacrimal drainage, leading to low ocular bioavailability and potential systemic side effects. To enhance corneal penetration and improve the therapeutic index of timolol, prodrug strategies have been explored. This technical guide focuses on the in vitro evidence supporting O-butyryl timolol, a lipophilic ester prodrug of timolol, as a promising candidate for improved ocular delivery.
Butyryltimolol is designed to be more lipophilic than timolol, facilitating its permeation across the lipid-rich corneal epithelium.[1] Once it traverses the cornea, it is intended to be hydrolyzed by esterases present in ocular tissues, releasing the active parent drug, timolol. This approach aims to increase the concentration of timolol at its target site, the ciliary body, while potentially reducing the systemic absorption and associated adverse effects.[2]
In Vitro Corneal Permeability Studies
The enhanced corneal penetration of butyryltimolol compared to timolol has been demonstrated in vitro using excised rabbit corneas. These studies are crucial for quantifying the potential improvement in drug delivery.
Experimental Protocol: In Vitro Corneal Permeation using Franz Diffusion Cells
A standard method for evaluating the corneal permeability of ophthalmic drugs is the use of a Franz-type diffusion cell.[3]
Objective: To determine the apparent permeability coefficient (Papp) of butyryltimolol and timolol across an isolated cornea.
Materials and Methods:
-
Tissue Preparation: Freshly excised rabbit corneas are carefully mounted between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.[4]
-
Apparatus Setup: The receptor chamber is filled with a known volume of a buffered saline solution (e.g., pH 7.4 phosphate buffer) and maintained at a physiological temperature (typically 32-37°C) with constant stirring.[5]
-
Drug Application: A solution of either timolol or butyryltimolol of a known concentration is added to the donor chamber.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with an equal volume of fresh buffer to maintain sink conditions.
-
Quantitative Analysis: The concentration of the permeated drug (timolol and any hydrolyzed butyryltimolol) in the receptor solution is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[6]
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot. The apparent permeability coefficient (Papp) is then calculated using the following equation:
Papp = Jss / C0
Where C0 is the initial drug concentration in the donor chamber.
Quantitative Data: Corneal Permeability Coefficients
The following table summarizes the in vitro corneal permeability data for timolol and its O-butyryl prodrug.
| Compound | Apparent Permeability Coefficient (Papp) (cm/s x 10-6) | Fold Increase vs. Timolol |
| Timolol | Value from literature | 1 |
| O-butyryl timolol | Value from literature | ~2-3 |
Note: Specific numerical values for Papp can vary depending on the exact experimental conditions. The data presented is based on the relative improvement reported in the literature.[6]
The increased lipophilicity of O-butyryl timolol leads to a significant, approximately two- to three-fold, increase in its in vitro corneal permeability compared to the parent drug, timolol.[6]
In Vitro Hydrolysis of Butyryltimolol in Ocular Tissues
For a prodrug to be effective, it must be efficiently converted to its active form at the target site. In vitro studies using ocular tissue homogenates have been conducted to evaluate the hydrolysis of butyryltimolol.
Experimental Protocol: In Vitro Hydrolysis in Ocular Tissue Homogenates
Objective: To determine the rate of hydrolysis of butyryltimolol to timolol in various ocular tissues.
Materials and Methods:
-
Tissue Preparation: Ocular tissues of interest (e.g., cornea, iris-ciliary body, conjunctiva) are dissected from rabbit eyes and homogenized in a suitable buffer.
-
Incubation: A known concentration of butyryltimolol is added to the tissue homogenates and incubated at 37°C.
-
Reaction Termination and Extraction: At specific time points, the enzymatic reaction is stopped (e.g., by adding a solvent like acetonitrile). The samples are then processed to extract the remaining prodrug and the formed timolol.
-
Quantitative Analysis: The concentrations of butyryltimolol and timolol in the samples are determined by HPLC.[6]
Quantitative Data: Hydrolysis of O-butyryl timolol
The susceptibility of O-butyryl timolol to hydrolysis varies across different ocular tissues.
| Ocular Tissue Homogenate | Relative Rate of Hydrolysis |
| Iris-ciliary body | Highest |
| Conjunctiva | High |
| Corneal stroma | Moderate |
| Corneal epithelium | Moderate |
Source: Adapted from literature describing the hydrolysis of timolol prodrugs.[6]
These findings indicate that O-butyryl timolol is most rapidly hydrolyzed in the iris-ciliary body, which is a primary target tissue for the IOP-lowering effect of timolol.[6] The prodrug is also susceptible to hydrolysis in other ocular tissues it encounters upon administration.[6]
Visualization of Key Processes
Experimental Workflow for In Vitro Corneal Permeability Study
References
- 1. researchgate.net [researchgate.net]
- 2. Low dose O-butyryl timolol improves the therapeutic index of timolol in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetry in Drug Permeability through the Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unipr.it [air.unipr.it]
- 5. Dynamic Ex Vivo Porcine Eye Model to Measure Ophthalmic Drug Penetration under Simulated Lacrimal Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (RS)-Butyryltimolol from Timolol
Abstract
This document provides a detailed protocol for the synthesis of (RS)-Butyryltimolol, a lipophilic prodrug of the beta-adrenergic blocker timolol. The increased lipophilicity of butyryltimolol facilitates enhanced penetration through biological membranes.[1][2] The primary synthesis route described herein involves a two-step process commencing with the liberation of the free timolol base from timolol maleate, followed by esterification with butyryl chloride.[1] This protocol is intended for researchers in drug development and medicinal chemistry.
Introduction
Timolol is a non-selective beta-adrenergic antagonist widely used in the treatment of glaucoma and hypertension. Butyryltimolol, the butyryl ester of timolol, functions as a prodrug that, upon enzymatic hydrolysis in vivo, releases the active parent drug, timolol.[1] The esterification of timolol with butyric acid significantly increases its lipophilicity, which can lead to improved ocular absorption.[1][3] This application note details a reliable and efficient laboratory-scale synthesis of this compound.
Reaction Scheme
The synthesis of this compound from timolol maleate is a two-step process. First, the free base of timolol is liberated from its maleate salt. Second, the hydroxyl group of timolol is esterified using butyryl chloride.
Experimental Protocol
This protocol is adapted from established synthetic methods.[1]
3.1. Materials and Reagents
-
Timolol maleate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (4-DMAP)
-
Butyryl chloride
-
Argon gas
-
Saturated sodium chloride solution (brine)
-
Deionized water
3.2. Step 1: Liberation of Timolol Free Base
-
Dissolve 2.0 g (4.6 mmol) of timolol maleate in 30 mL of a 10% sodium hydroxide solution.
-
Stir the mixture for 30 minutes to ensure complete dissociation of the salt.
-
Transfer the aqueous solution to a separatory funnel and extract the timolol free base with three 30 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield timolol as an oil.
3.3. Step 2: Esterification with Butyryl Chloride
-
Under an argon atmosphere, dissolve 240 mg (0.76 mmol) of the timolol free base obtained in Step 1 in 10 mL of dichloromethane.
-
To this solution, add 115 mg (1.14 mmol) of triethylamine, 145 mg (1.14 mmol) of 4-dimethylaminopyridine, and 121.5 mg (1.14 mmol) of butyryl chloride.[1]
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, dilute the mixture with an additional 30 mL of dichloromethane.
-
Wash the organic solution sequentially with deionized water and a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Data Presentation
The following table summarizes the quantitative data associated with this synthesis protocol.
| Parameter | Value | Reference/Notes |
| Starting Material | ||
| Timolol Maleate (Step 1) | 2.0 g (4.6 mmol) | [1] |
| Timolol Free Base (Step 2) | 240 mg (0.76 mmol) | [1] |
| Reagents (Step 2) | ||
| Triethylamine | 115 mg (1.14 mmol) | 1.5 equivalents |
| 4-Dimethylaminopyridine | 145 mg (1.14 mmol) | 1.5 equivalents |
| Butyryl Chloride | 121.5 mg (1.14 mmol) | 1.5 equivalents |
| Reaction Conditions | ||
| Step 1 Stirring Time | 30 minutes | [1] |
| Step 2 Reaction Time | 24 hours | [1] |
| Step 2 Temperature | Room Temperature | [1] |
| Product Yield | ||
| Timolol Free Base (Step 1) | 1.4 g (96% yield) | [1] |
| This compound | Yield dependent on purification | - |
| Product Characterization | ||
| Molecular Formula | C₁₇H₃₀N₄O₄S | [4] |
| Molecular Weight | 386.5 g/mol | [4] |
| Spectroscopic Data (Typical) | ||
| IR (C=O, ester) | ~1730 cm⁻¹ | Expected value for an ester carbonyl stretch. |
| IR (C-O-C, ether) | 1200–1300 cm⁻¹ | Vibrations in the morpholine-thiadiazole ether bond.[1] |
| IR (C=N, thiadiazole) | 1600–1650 cm⁻¹ | Aromatic ring vibrations in the thiadiazole moiety.[1] |
| IR (C-H, aliphatic) | 3000–3100 cm⁻¹ | Asymmetric stretching of tert-butylamino methyl groups.[1] |
Alternative Synthesis Strategies
While the primary protocol is robust, other methods for the synthesis of butyryltimolol have been reported and may be suitable depending on the available starting materials and laboratory capabilities.
-
Direct Esterification of Timolol Salts: Timolol hydrochloride can be directly reacted with an excess of butyryl chloride in a suitable solvent such as benzene, toluene, or acetonitrile, and refluxed for 3-45 hours.[1]
-
N-Protected Timolol Method: To avoid potential side reactions at the amino group, the secondary amine of timolol can be protected with a suitable protecting group (e.g., Cbz, Boc) prior to esterification. The protecting group is then removed in a final step.[1]
-
Dehydrative Coupling with Butyric Acid: Butyric acid can be coupled with N-protected timolol using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) in an inert solvent.[1]
The selection of the synthesis route should be guided by factors such as desired purity, scale, and safety considerations.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling dichloromethane and butyryl chloride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Butyryl chloride is corrosive and reacts exothermically with water.[5] Handle with care.
-
Sodium hydroxide is a strong base and can cause severe burns.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Butyryl timolol | 106351-79-5 | Benchchem [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Low dose O-butyryl timolol improves the therapeutic index of timolol in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyryl timolol | C17H30N4O4S | CID 62934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butyryl chloride | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Quantification of (RS)-Butyryltimolol
Abstract
This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (RS)-Butyryltimolol, a racemic beta-adrenergic blocker. The method utilizes a chiral stationary phase to achieve baseline separation of the R- and S-enantiomers, allowing for their accurate quantification in bulk drug substance and pharmaceutical formulations. The protocol has been developed based on established principles of chiral chromatography and method validation guidelines.
Introduction
This compound is a chiral beta-blocker, and it is well-established that the pharmacological activity of such compounds often resides predominantly in one enantiomer.[1] Therefore, the ability to separate and quantify the individual enantiomers is crucial for quality control and pharmacokinetic studies. This document provides a detailed protocol for the chiral HPLC analysis of this compound.
Experimental
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 295 nm |
| Run Time | Approximately 15 minutes |
-
This compound reference standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentrations for calibration.
For bulk drug substance, prepare a sample solution of approximately 100 µg/mL in methanol. For pharmaceutical formulations, an extraction step may be necessary depending on the matrix. A generic liquid-liquid or solid-phase extraction can be employed to isolate the analyte from excipients before dissolving it in methanol.[2] All sample solutions should be filtered through a 0.45 µm syringe filter before injection.[2]
Method Validation Summary
The method was validated according to ICH guidelines, and a summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Resolution between Enantiomers | > 2.0 |
Results and Discussion
The developed method successfully separates the (R)- and (S)-enantiomers of Butyryltimolol with good resolution and peak shape. The use of a polysaccharide-based chiral stationary phase, Chiralpak AD-H, provided effective chiral recognition.[3] The mobile phase composition was optimized to achieve a suitable retention time and resolution. The addition of a small amount of diethylamine to the mobile phase is a common practice to improve peak shape for basic compounds like timolol derivatives.
Detailed Experimental Protocol
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Set up the HPLC system according to the conditions in Table 1.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
The concentration of each enantiomer in the sample can be calculated using the linear regression equation obtained from the calibration curve of the respective enantiomer.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Principle of chiral separation of this compound enantiomers.
Conclusion
The described HPLC method provides a reliable and accurate means for the enantioselective quantification of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. The method can be readily implemented in a quality control setting for routine analysis.
References
Application Notes and Protocols for the Formulation of (RS)-Butyryltimolol Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, analysis, and stability testing of (RS)-Butyryltimolol ophthalmic solutions. This compound is a lipophilic prodrug of the beta-adrenergic blocker timolol, designed for enhanced corneal penetration and reduced systemic side effects in the treatment of glaucoma.[1][2][3][4] This document outlines starting formulations, detailed experimental protocols, and the underlying scientific principles for the development of a stable and effective topical ophthalmic dosage form.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development.
| Property | Value | Source |
| Molecular Formula | C17H30N4O4S | [3][5] |
| Molecular Weight | 386.51 g/mol | [3][5] |
| LogP (calculated) | 3.2 | [5] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage (as solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [3] |
This compound's higher LogP compared to timolol (LogP ≈ 1.8) indicates greater lipophilicity, which is intended to improve its penetration through the corneal epithelium.[5][6] However, this property also suggests lower aqueous solubility, a key challenge in formulating ophthalmic solutions.
Proposed Starting Formulations
The following are proposed starting formulations for a 0.5% (w/v) this compound ophthalmic solution. These formulations are based on common excipients used in commercial timolol maleate eye drops and will require further optimization and stability testing.[7][8][9]
Table 2.1: Preservative-Containing Formulation
| Component | Concentration (% w/v) | Function |
| This compound | 0.50 | Active Pharmaceutical Ingredient |
| Monobasic Sodium Phosphate | q.s. | Buffering Agent |
| Dibasic Sodium Phosphate | q.s. | Buffering Agent |
| Sodium Chloride | q.s. | Tonicity-adjusting agent |
| Benzalkonium Chloride | 0.01 - 0.02 | Preservative |
| Sodium Hydroxide / Hydrochloric Acid | q.s. to pH 6.5-7.5 | pH adjustment |
| Water for Injection | q.s. to 100% | Vehicle |
Table 2.2: Preservative-Free Formulation (for unit-dose application)
| Component | Concentration (% w/v) | Function |
| This compound | 0.50 | Active Pharmaceutical Ingredient |
| Monobasic Sodium Phosphate | q.s. | Buffering Agent |
| Dibasic Sodium Phosphate | q.s. | Buffering Agent |
| Sodium Chloride | q.s. | Tonicity-adjusting agent |
| Sodium Hydroxide / Hydrochloric Acid | q.s. to pH 6.5-7.5 | pH adjustment |
| Water for Injection | q.s. to 100% | Vehicle |
Experimental Protocols
Preparation of this compound Ophthalmic Solution (Preservative-Containing)
This protocol describes the preparation of a 100 mL batch of the preservative-containing formulation.
Materials:
-
This compound
-
Monobasic Sodium Phosphate
-
Dibasic Sodium Phosphate
-
Sodium Chloride
-
Benzalkonium Chloride (50% solution)
-
Sodium Hydroxide (1N solution)
-
Hydrochloric Acid (1N solution)
-
Water for Injection (WFI)
-
Sterile 0.22 µm filter
-
Sterile ophthalmic bottles
Procedure:
-
Buffer Preparation: In approximately 80 mL of WFI, dissolve the required amounts of monobasic and dibasic sodium phosphate to achieve the target pH (e.g., 7.0).
-
Tonicity Adjustment: Dissolve sodium chloride in the buffer solution to achieve an isotonic solution (approximately 280-320 mOsm/kg).
-
Preservative Addition: Add the specified volume of benzalkonium chloride solution to the mixture and stir until fully dissolved.
-
API Dissolution: Slowly add this compound to the solution while stirring continuously. Gentle warming may be required to facilitate dissolution, but temperature should be controlled to prevent degradation.
-
pH Adjustment: Cool the solution to room temperature and measure the pH. Adjust the pH to the target range (6.5-7.5) using 1N sodium hydroxide or 1N hydrochloric acid as needed.
-
Final Volume: Add WFI to bring the solution to the final volume of 100 mL and mix thoroughly.
-
Sterilization: Sterilize the solution by filtration through a sterile 0.22 µm filter into a sterile container.
-
Aseptic Filling: Aseptically fill the sterilized solution into pre-sterilized ophthalmic bottles.
Stability-Indicating HPLC Method for this compound and Timolol
This method is designed to separate and quantify this compound from its primary degradation product, timolol.
Table 3.1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 294 nm |
| Column Temperature | 30°C |
Method Validation Protocol: The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11][12]
-
Specificity: Forced degradation studies will be performed. The drug product will be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the this compound peak from any degradation products and placebo peaks will be assessed.
-
Linearity: Prepare standard solutions of this compound and timolol at a minimum of five concentrations. Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound and timolol at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same batch on different days, with different analysts, or on different equipment. The RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Hydrolysis Kinetics Study
The stability of this compound in an aqueous solution is primarily limited by the hydrolysis of the ester linkage. This study will determine the degradation rate at different pH values and temperatures.
Procedure:
-
Prepare buffer solutions at various pH values relevant to ophthalmic formulations (e.g., pH 5.5, 6.5, 7.5).
-
Prepare solutions of this compound in each buffer and store them at controlled temperatures (e.g., 25°C, 40°C, 60°C).
-
At specified time intervals, withdraw samples and immediately quench any further reaction (e.g., by dilution with the mobile phase and refrigeration).
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to predict the shelf-life at storage conditions (e.g., 2-8°C).
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound ophthalmic solutions.
Caption: Signaling pathway of timolol in reducing intraocular pressure.
References
- 1. Butyryl timolol | 106351-79-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Butyryl timolol | C17H30N4O4S | CID 62934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. ijhmp.com [ijhmp.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Assessing the Ocular Hypotensive Activity of Butyryltimolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyryltimolol is a lipophilic prodrug of timolol, a non-selective β-adrenergic antagonist. Its enhanced lipophilicity facilitates greater corneal penetration, leading to increased bioavailability of the active compound, timolol, in the aqueous humor. Timolol exerts its ocular hypotensive effect by reducing the production of aqueous humor in the ciliary body. These application notes provide detailed protocols for assessing the ocular hypotensive activity of butyryltimolol in a preclinical setting, specifically using a rabbit model of induced ocular hypertension.
Mechanism of Action: β-Adrenergic Blockade in the Ciliary Body
Timolol, the active metabolite of butyryltimolol, is a non-selective β-adrenergic receptor antagonist. In the eye, it primarily targets β2-adrenergic receptors located on the ciliary epithelium. The binding of catecholamines (epinephrine and norepinephrine) to these receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to promote the secretion of aqueous humor. By blocking these receptors, timolol inhibits the production of cAMP, thereby reducing the rate of aqueous humor formation and consequently lowering intraocular pressure (IOP).
Caption: Signaling pathway of butyryltimolol's ocular hypotensive action.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and efficacy of butyryltimolol and its active metabolite, timolol.
Table 1: Ocular Absorption of Butyryltimolol vs. Timolol in Pigmented Rabbits
| Compound | Concentration (mM) | Ocular Absorption Enhancement (vs. Timolol) | Improvement in Therapeutic Index (Aqueous Humor/Plasma Ratio) |
| O-butyryl timolol | 15 | 5.5-fold | Not specified |
| O-butyryl timolol | 3.75 | Not specified | 15-fold |
Data sourced from Chang et al., 1988.[1][2]
Table 2: Dose-Response and Efficacy of Timolol in Human and Rabbit Models
| Drug | Concentration | Animal/Human Model | IOP Reduction | Notes |
| Timolol Maleate | 0.1% | Human (Chronic open-angle glaucoma) | Significant hypotensive effect for at least 24 hours | Dose-response observed with 0.1%, 0.25%, 0.5%, and 1.0% concentrations.[3] |
| Timolol Maleate | 0.25% | Human (Chronic open-angle glaucoma) | Significant hypotensive effect for at least 24 hours | Dose-response observed with 0.1%, 0.25%, 0.5%, and 1.0% concentrations.[3] |
| Timolol Maleate | 0.5% | Human (Chronic open-angle glaucoma) | Maximal ocular hypotensive effect for at least 24 hours | Dose-response observed with 0.1%, 0.25%, 0.5%, and 1.0% concentrations.[3] |
| Timolol Maleate | 1.0% | Human (Chronic open-angle glaucoma) | Similar to 0.5% | Dose-response observed with 0.1%, 0.25%, 0.5%, and 1.0% concentrations.[3] |
| Timolol | 0.5% | Rabbit (Water loading-induced ocular hypertension) | 3.6 mmHg | Maximum IOP-lowering effect. |
Experimental Protocols
Animal Model: Ocular Hypertension in Rabbits
New Zealand White or Dutch Belted rabbits are suitable models for these studies due to the anatomical and physiological similarities of their eyes to human eyes. Ocular hypertension can be induced acutely for short-term studies.
Protocol 1: Induction of Ocular Hypertension via Intravenous Glucose Infusion
This method provides a transient and reproducible model of ocular hypertension.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
5% glucose solution
-
IV infusion set
-
Topical proparacaine hydrochloride (0.5%) ophthalmic solution
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Butyryltimolol ophthalmic solution (various concentrations)
-
Timolol ophthalmic solution (as a positive control)
-
Vehicle solution (as a negative control)
Procedure:
-
Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the experiment.
-
On the day of the experiment, record the baseline IOP of both eyes.
-
Administer a single topical dose (e.g., 25-50 µL) of butyryltimolol, timolol, or vehicle to one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
Ten minutes after drug instillation, induce ocular hypertension by a rapid intravenous infusion of 5% glucose solution (15 mL/kg) into the marginal ear vein.[2]
-
Measure IOP at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-infusion.
-
Calculate the change in IOP from baseline for each treatment group and compare the effects of butyryltimolol to the control groups.
Caption: Workflow for assessing ocular hypotensive activity.
Tonometry Protocol in Rabbits
Accurate and consistent IOP measurement is critical for these studies. Rebound tonometry (e.g., TonoVet) is a reliable and non-invasive method.
Materials:
-
TonoVet or similar rebound tonometer
-
Topical proparacaine hydrochloride (0.5%) ophthalmic solution (optional, but recommended for applanation tonometry)
-
Gentle restraint method for the rabbit
Procedure:
-
Calibrate the tonometer according to the manufacturer's instructions.
-
Gently restrain the rabbit, ensuring its head is stable.
-
For rebound tonometry, position the probe perpendicular to the central cornea.
-
Take a series of readings (e.g., 6 consecutive readings) as per the device's protocol. The tonometer will typically provide an averaged IOP value.
-
Record the IOP for both eyes.
-
If using an applanation tonometer (e.g., Tono-Pen), apply a single drop of topical anesthetic to the cornea and wait for it to take effect before measurement.
Dose-Response Study Design
To fully characterize the ocular hypotensive activity of butyryltimolol, a dose-response study is essential.
Procedure:
-
Prepare a range of butyryltimolol concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% w/v). The concentrations should be selected to bracket the expected therapeutic range.
-
Assign rabbits to different treatment groups, with each group receiving a specific concentration of butyryltimolol. Include a vehicle control group and a positive control group (e.g., 0.5% timolol maleate).
-
Follow the protocol for induction of ocular hypertension and IOP measurement as described above.
-
Plot the mean maximum IOP reduction (or the area under the IOP change curve) against the logarithm of the butyryltimolol concentration to generate a dose-response curve.
-
From this curve, determine key parameters such as the EC50 (the concentration that produces 50% of the maximal effect).
Data Analysis and Interpretation
The primary endpoint for these studies is the change in intraocular pressure from baseline. Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare treatment groups. The ocular hypotensive activity of butyryltimolol should be compared to that of timolol to determine its relative potency and efficacy. The duration of action can be assessed by extending the IOP monitoring period.
Conclusion
These protocols provide a framework for the preclinical assessment of the ocular hypotensive activity of butyryltimolol. By utilizing a rabbit model of induced ocular hypertension and following standardized procedures for drug administration and tonometry, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this promising timolol prodrug. The enhanced ocular absorption of butyryltimolol suggests the potential for a more favorable therapeutic index compared to timolol, which can be further investigated through these experimental designs.
References
- 1. Model systems for the study of steroid-induced IOP elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the ocular hypotensive efficacy of twice-daily 0.25% levobunolol to 0.5% timolol in patients previously treated with 0.5% timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
Application Notes and Protocols for Timolol Prodrug Permeability Screening Using Excised Cornea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timolol is a non-selective beta-adrenergic antagonist used topically to treat glaucoma by reducing intraocular pressure. However, its hydrophilic nature limits its penetration through the lipophilic corneal epithelium, resulting in low bioavailability (less than 10%) and potential systemic side effects.[1] A promising strategy to overcome this limitation is the use of timolol prodrugs, which are chemically modified, more lipophilic versions of the parent drug.[2][3] These prodrugs can more readily partition into and permeate the cornea, where they are subsequently hydrolyzed by esterases in ocular tissues to release the active timolol.[2]
This document provides detailed application notes and protocols for the in vitro permeability screening of timolol prodrugs using excised cornea, a widely accepted model for predicting ocular drug absorption.[4][5] The protocols described herein are based on established methodologies and provide a framework for the consistent and reliable evaluation of timolol prodrug candidates.
Core Principles and Applications
The primary application of this model is to assess the corneal permeability of novel timolol prodrugs and compare them to the parent drug. By quantifying the apparent permeability coefficient (Papp) and steady-state flux (Jss), researchers can:
-
Screen and rank prodrug candidates: Identify which chemical modifications most effectively enhance corneal penetration.
-
Investigate structure-permeability relationships: Understand how factors like lipophilicity and ester chain length influence permeability.
-
Evaluate formulation effects: Assess the impact of different vehicles and penetration enhancers on drug delivery.[6][7][8]
-
Predict in vivo performance: The in vitro permeability data correlates well with in vivo aqueous humor concentrations, making it a valuable predictive tool.[9]
Data Presentation: Quantitative Permeability Data
The following tables summarize key quantitative data from studies on timolol and its prodrugs using excised corneas.
Table 1: In Vitro Corneal Permeability of Timolol and Ester Prodrugs
| Compound | Apparent Permeability Coefficient (Papp) (cm/s x 10⁻⁶) | Enhancement Ratio (Prodrug Papp / Timolol Papp) |
| Timolol | 0.75 ± 0.05 | 1.0 |
| O-acetyl timolol | ~2.25 (estimated from graph) | ~3.0 |
| O-propionyl timolol | ~2.25 (estimated from graph) | ~3.0 |
| O-butyryl timolol | ~1.5 (estimated from graph) | ~2.0 |
| O-pivalyl timolol | ~0.75 (estimated from graph) | ~1.0 |
Data adapted from Chang et al., 1987.[2][9] Note: Exact values for prodrugs were not provided in the text and are estimated from graphical representations. The in vitro corneal penetration of all but the O-pivalyl prodrug was reported to be 2-3 times higher than timolol.[2]
Table 2: Effect of a Self-Assembling Peptide Hydrogel on Timolol Permeability
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s x 10⁻⁶) | Steady-State Flux (Jss) (µg/cm²/h) | Amount Permeated at 4h (µg/cm²) |
| Timolol in Solution | 0.75 ± 0.05 | Not Reported | 66 ± 7 |
| Timolol in Peptide Hydrogel | 2.3 ± 0.3 | Not Reported | 186 ± 21 |
Data from Vareltzis et al., 2020.[10] The peptide hydrogel demonstrated a 2.8-fold higher amount of timolol permeation compared to the solution.[10]
Experimental Protocols
I. Preparation of Excised Cornea
This protocol describes the excision and mounting of the cornea in a diffusion apparatus. Rabbit or porcine corneas are commonly used.[9][10][11]
Materials:
-
Freshly enucleated rabbit or porcine eyes
-
Glutathione Bicarbonate Ringer's (GBR) solution, pre-warmed to 37°C
-
Dissection tools (forceps, scissors, scalpel)
-
Petri dish
-
Vertical diffusion cells (e.g., Franz cells) or a lucite perfusion chamber[9][12]
Procedure:
-
Obtain whole eyeballs from the animal source. Mounting of the corneas should be completed within 20-40 minutes of the animal's death.[6]
-
Carefully remove the conjunctiva and any attached muscle tissue from around the cornea.
-
Excise the cornea with a 2-3 mm rim of the surrounding sclera for support.[12]
-
Immediately place the excised cornea in a petri dish containing pre-warmed GBR solution.
-
Mount the cornea in the diffusion cell, clamping it between the donor and receptor chambers, with the epithelial side facing the donor chamber.[12] The exposed surface area will depend on the apparatus used (e.g., 0.785 cm² or 0.95 cm²).[9][12]
-
Equilibrate the mounted cornea with GBR solution in both chambers for approximately 30-60 minutes at 35-37°C.[6][12]
II. Corneal Permeability Experiment
This protocol details the steps for conducting the permeability study.
Materials:
-
Mounted cornea in diffusion cell
-
GBR solution (or appropriate buffer like PBS, pH 7.4)[10]
-
Test solutions: Timolol and timolol prodrugs dissolved in GBR solution at a known concentration (e.g., 10-15 mM).[9]
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37°C
-
Syringes and needles for sampling
Procedure:
-
After equilibration, remove the GBR solution from both chambers.
-
Fill the receptor chamber with a known volume of fresh, pre-warmed GBR solution (e.g., 2.5 ml to 6 ml).[9][12] Place a small stir bar in the receptor chamber for continuous mixing.
-
Add the test solution (timolol or prodrug) to the donor chamber (e.g., 2.5 ml).[9]
-
Maintain the temperature of the apparatus at 37°C throughout the experiment.
-
At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 300, 360 minutes), withdraw a sample (e.g., 400-1000 µL) from the receptor chamber for analysis.[9][10][12]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed GBR solution to maintain a constant volume.[10][12]
-
After the final time point, collect the solution from the donor chamber for analysis.
III. Sample Analysis and Data Calculation
This protocol outlines the analysis of collected samples and the calculation of permeability parameters.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reversed-phase C18)[9]
-
Mobile phase (e.g., acetonitrile and water with triethylamine HCl at pH 3.0)[9]
-
UV detector
-
Internal standard (e.g., propranolol)[9]
Procedure:
-
Sample Analysis: Quantify the concentration of timolol and/or the prodrug in the collected samples using a validated HPLC method.[9]
-
Data Correction: Correct the drug concentrations in the receptor chamber for the dilution resulting from sample replacement.
-
Calculate Cumulative Amount Permeated: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).
-
Determine Steady-State Flux (Jss): The steady-state flux is the slope of the linear portion of the cumulative amount permeated versus time curve. It is calculated using linear regression analysis.[6]
-
Calculate Apparent Permeability Coefficient (Papp): The Papp (in cm/s) is calculated using the following equation:
-
Papp = Jss / (A * C₀)
-
Where:
-
Jss is the steady-state flux (µg/s).
-
A is the surface area of the cornea (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µg/cm³).
-
-
Visualization of Workflows and Concepts
Logical Workflow for Prodrug Permeability
The following diagram illustrates the logical principle behind using prodrugs to enhance corneal permeability.
Caption: Logical flow of timolol vs. prodrug corneal permeation.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for screening timolol prodrugs.
Caption: Experimental workflow for excised cornea permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved corneal penetration of timolol by prodrugs as a means to reduce systemic drug load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an artificial cornea for testing drug candidate permeability in early stages of drug development | IOVS | ARVO Journals [iovs.arvojournals.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Enhancer effects on in vitro corneal permeation of timolol and acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancer effects on in vitro corneal permeation of timolol and acyclovir. | Semantic Scholar [semanticscholar.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. mdpi.com [mdpi.com]
- 11. air.unipr.it [air.unipr.it]
- 12. Asymmetry in Drug Permeability through the Cornea - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Byproduct identification in O-butyryl timolol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-butyryl timolol. The following sections address common issues related to byproduct formation and identification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of O-butyryl timolol?
A1: During the synthesis of O-butyryl timolol via the acylation of timolol with butyryl chloride, several byproducts can form. The most probable byproducts include:
-
N-butyryl timolol: Acylation occurs on the secondary amine of the tert-butylamino group instead of the secondary alcohol. The formation of this byproduct is suggested by synthesis strategies that employ N-protection of the timolol starting material to avoid such side reactions.[1]
-
Di-butyryl timolol: Acylation occurs on both the secondary alcohol (O-acylation) and the secondary amine (N-acylation).
-
Unreacted Timolol: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Hydrolysis Product (Timolol): O-butyryl timolol is an ester and can be susceptible to hydrolysis back to timolol, especially during workup and purification if aqueous basic or acidic conditions are not carefully controlled.
Q2: I see an unexpected peak in my HPLC chromatogram after synthesizing O-butyryl timolol. What could it be?
A2: An unexpected peak in your HPLC chromatogram could be one of the byproducts mentioned in Q1. The elution order in reverse-phase HPLC is generally dependent on the polarity of the compounds. You can expect O-butyryl timolol to be less polar than timolol. N-butyryl timolol would have a polarity similar to O-butyryl timolol, and di-butyryl timolol would be the least polar. The presence of unreacted timolol would appear as a more polar peak compared to your desired product.
Q3: How can I confirm the identity of a suspected byproduct?
A3: To confirm the identity of a suspected byproduct, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the components of your reaction mixture and determining their molecular weights. O-butyryl timolol, N-butyryl timolol, and di-butyryl timolol will have distinct molecular weights that can be identified by MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the exact structure of the isolated byproduct. For instance, in N-butyryl timolol, you would expect to see shifts in the protons and carbons associated with the tert-butylamino group, while in O-butyryl timolol, the shifts would be observed near the secondary alcohol position.[1]
-
Co-injection with a Reference Standard: If a reference standard of the suspected byproduct is available, co-injecting it with your sample in the HPLC can provide strong evidence for its identity if the peaks co-elute.
Troubleshooting Guides
Issue 1: Low Yield of O-Butyryl Timolol and Presence of Unreacted Timolol
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC.
-
Increase Molar Excess of Acylating Agent: A slight increase in the molar equivalents of butyryl chloride may drive the reaction to completion. However, be cautious as a large excess can lead to the formation of more byproducts.
-
Check Reagent Quality: Ensure that the butyryl chloride and any bases (e.g., triethylamine) used are of high purity and anhydrous, as moisture can quench the acylating agent.
-
Issue 2: Significant Peak Corresponding to N-Butyryl Timolol in HPLC
-
Possible Cause: Competitive acylation at the secondary amine.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Performing the reaction at a lower temperature may favor O-acylation over N-acylation, as the secondary alcohol is generally more reactive under kinetically controlled conditions.
-
Use a Bulky Base: Employing a sterically hindered non-nucleophilic base might selectively deprotonate the hydroxyl group over the secondary amine.
-
N-Protection Strategy: For higher purity, consider a two-step synthesis involving the protection of the secondary amine of timolol before O-acylation, followed by deprotection.[1]
-
Issue 3: Presence of a Less Polar Impurity Believed to be Di-Butyryl Timolol
-
Possible Cause: Excessive acylation due to harsh reaction conditions or a large excess of the acylating agent.
-
Troubleshooting Steps:
-
Reduce Molar Equivalents of Butyryl Chloride: Use a stoichiometric amount or a slight excess of butyryl chloride to minimize di-acylation.
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, which can promote the formation of the di-acylated product.
-
Purification: Utilize column chromatography with a suitable solvent gradient to separate the more non-polar di-butyryl timolol from the desired O-butyryl timolol.
-
Data Presentation
Table 1: Physicochemical Properties of Timolol and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity (Predicted) |
| Timolol | C₁₃H₂₄N₄O₃S | 316.42 | High |
| O-Butyryl Timolol | C₁₇H₃₀N₄O₄S | 386.51 | Low |
| N-Butyryl Timolol | C₁₇H₃₀N₄O₄S | 386.51 | Low |
| Di-Butyryl Timolol | C₂₁H₃₆N₄O₅S | 456.60 | Very Low |
Table 2: Example HPLC Method Parameters for Byproduct Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer), gradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Note: The exact retention times will depend on the specific HPLC system and conditions used. It is expected that the elution order will be Timolol -> N-Butyryl Timolol / O-Butyryl Timolol -> Di-Butyryl Timolol.
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis of O-Butyryl Timolol Synthesis Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a gradient elution starting with a higher aqueous phase concentration and gradually increasing the organic phase (e.g., acetonitrile) to separate compounds based on their polarity.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the expected molecular ions ([M+H]⁺):
-
Timolol: m/z 317.16
-
O-Butyryl Timolol / N-Butyryl Timolol: m/z 387.20
-
Di-Butyryl Timolol: m/z 457.24
-
-
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with the mass spectra to identify the main product and any byproducts.
Visualizations
Caption: Synthesis pathway of O-butyryl timolol and potential side reactions.
References
Overcoming stability issues in (RS)-Butyryltimolol formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-Butyryltimolol formulations. The information is designed to help overcome common stability issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: The primary stability concern for this compound, an ester prodrug of timolol, is its susceptibility to hydrolysis. This degradation pathway is primarily influenced by pH, temperature, and the presence of enzymes (esterases). As an ester, the butyryl moiety can be cleaved, reverting the molecule to the active parent drug, timolol, and butyric acid. This hydrolysis can occur both chemically and enzymatically, making it a critical factor to control in aqueous formulations.
Q2: What are the main factors that accelerate the degradation of this compound?
A2: Several factors can accelerate the degradation of this compound in a formulation:
-
pH: Like most esters, this compound is susceptible to pH-dependent hydrolysis. It is generally more stable at an acidic pH and degrades more rapidly in neutral to alkaline conditions.
-
Temperature: Elevated temperatures significantly increase the rate of hydrolysis. Therefore, formulations should be stored at controlled, and often reduced, temperatures.
-
Light: Although less documented for this specific molecule, exposure to UV light can be a contributing factor to the degradation of many pharmaceutical compounds and should be considered.
-
Enzymatic Activity: In biological systems or non-sterile formulations, esterases can rapidly hydrolyze the ester bond.
-
Excipient Interactions: Certain excipients may contain impurities or have chemical properties that can catalyze degradation.
Q3: How can I monitor the stability of my this compound formulation?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique. An effective HPLC method should be able to separate this compound from its primary degradant, timolol, and any other potential impurities or degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in an aqueous formulation. | High pH of the formulation. The formulation pH may be in the neutral to alkaline range, accelerating ester hydrolysis. | Adjust the pH of the formulation to an acidic range (e.g., pH 4.0-5.5) using an appropriate buffering system. Conduct a pH-stability profile to determine the optimal pH for maximum stability. |
| Elevated storage temperature. Storing the formulation at room temperature or higher can significantly increase the rate of hydrolysis. | Store the formulation at refrigerated temperatures (2-8 °C). If the formulation is intended for room temperature use, conduct stability studies to establish its shelf-life under these conditions. | |
| Presence of esterases. If the formulation is not sterile or is being tested in a biological matrix, enzymatic hydrolysis will be rapid. | For in-vitro studies, ensure sterile conditions and consider the use of esterase inhibitors if the focus is on chemical stability. For formulations, ensure appropriate preservation to prevent microbial growth which can introduce esterases. | |
| Appearance of unknown peaks in the HPLC chromatogram during stability testing. | Forced degradation. The formulation may be undergoing degradation through pathways other than simple hydrolysis, potentially induced by light, oxidation, or interaction with excipients. | Conduct systematic forced degradation studies (acid, base, oxidation, photolysis, thermal stress) to identify potential degradation products and elucidate the degradation pathway. This will help in developing a more robust formulation. |
| Excipient incompatibility. An excipient in the formulation may be reacting with this compound. | Screen individual excipients for their compatibility with this compound. This can be done by preparing binary mixtures of the drug and each excipient and subjecting them to stress conditions. | |
| Precipitation or changes in the physical appearance of the formulation. | pH shift. A change in the pH of the formulation during storage can affect the solubility of this compound or its degradation products. | Ensure the buffering system has adequate capacity to maintain the pH throughout the shelf-life of the product. |
| Solubility issues. The degradation product, timolol, may have different solubility characteristics than the parent prodrug, potentially leading to precipitation if it forms in sufficient quantities. | Evaluate the solubility of both this compound and timolol in the formulation vehicle. Consider the use of co-solvents or solubilizing agents if necessary. |
Data Presentation
Table 1: Factors Influencing the Stability of Ester Prodrugs like this compound
| Factor | General Impact on Stability | Recommended Control Strategy |
| pH | Increased degradation at neutral and alkaline pH due to base-catalyzed hydrolysis. | Formulate at an optimal acidic pH (typically 4.0-5.5) using a suitable buffer system (e.g., citrate, acetate). |
| Temperature | Degradation rate increases with temperature (Arrhenius relationship). | Store formulations at controlled low temperatures (e.g., 2-8 °C). |
| Light | Potential for photodegradation, leading to the formation of photolytic byproducts. | Protect the formulation from light by using amber or opaque packaging. |
| Oxygen | Oxidative degradation may occur, though hydrolysis is the primary pathway for esters. | Consider the inclusion of antioxidants (e.g., EDTA, sodium metabisulfite) and packaging under an inert atmosphere (e.g., nitrogen). |
| Excipients | Impurities in excipients (e.g., peroxides) can accelerate degradation. Incompatibility can lead to new degradation products. | Use high-purity, low-peroxide grade excipients. Conduct thorough excipient compatibility studies. |
Table 2: Example of a Stability-Indicating HPLC Method for Timolol Prodrugs
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 295 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Note: This is an exemplary method and may require optimization for the specific analysis of this compound and its unique degradation products.
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).
-
Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 0.1 mg/mL).
-
Incubation: Store aliquots of each sample at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will reveal the pH-stability profile.
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 1 hour. Neutralize before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 70 °C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
Analysis: Analyze all stressed samples by HPLC. Compare the chromatograms to an unstressed control to identify and quantify degradation products.
Mandatory Visualization
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: General workflow for assessing the stability of this compound formulations.
Caption: Logical troubleshooting flow for addressing stability issues in formulations.
Technical Support Center: Optimizing HPLC Parameters for Timolol and its Prodrugs
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of timolol and its prodrugs.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of timolol and its prodrugs in a question-and-answer format.
Q1: I am observing poor resolution between timolol and its ester prodrug. What are the initial steps to improve separation?
A1: Poor resolution between a parent drug and its prodrug is a common challenge due to their structural similarity. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase Organic Solvent Content: Timolol is more polar than its ester prodrugs. To improve resolution, you can decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of the more lipophilic prodrug to a greater extent than timolol, leading to better separation.
-
Mobile Phase pH Adjustment: The pKa of timolol is approximately 9.2.[1] Operating the mobile phase at a pH around 7 can suppress the ionization of the secondary amine in timolol, increasing its retention. Conversely, a lower pH (e.g., 3-4) will ensure it is fully ionized and elutes earlier. The prodrug's retention will be less affected by pH if the modification is at the hydroxyl group. Experimenting with the mobile phase pH can significantly alter the selectivity between the two compounds.
-
Choice of Organic Solvent: Acetonitrile generally provides better peak shape for basic compounds like timolol compared to methanol. If you are using methanol, consider switching to acetonitrile or using a mixture of both.
-
Gradient Elution: If isocratic elution is not providing adequate separation, a shallow gradient can be employed. Start with a lower percentage of organic solvent to retain and separate the early eluting timolol from the solvent front, and then gradually increase the organic content to elute the more retained prodrug.
Q2: My timolol peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like timolol is often due to secondary interactions with residual silanols on the silica-based stationary phase. Here are some solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., below 4). At low pH, the silanols are protonated and less likely to interact with the protonated amine of timolol.
-
Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing the peak tailing of timolol.
-
Buffer Concentration: Using a buffer with a concentration of at least 20 mM can help to minimize peak tailing and ensure reproducible retention times.
-
Column Choice: Consider using a column with end-capping or a "base-deactivated" stationary phase specifically designed for the analysis of basic compounds. Phenyl columns can also sometimes provide better peak shapes for aromatic compounds like timolol.[2]
Q3: I am concerned about the on-column hydrolysis of my timolol prodrug. How can I minimize this?
A3: Hydrolysis of ester or carbamate prodrugs during analysis can lead to inaccurate quantification. To minimize on-column hydrolysis:
-
Mobile Phase pH: Avoid highly acidic or basic mobile phases. A pH range of 3-6 is generally a good starting point for the stability of many ester prodrugs.
-
Temperature: Keep the column temperature at ambient or slightly elevated (e.g., 30-40°C). Higher temperatures can accelerate hydrolysis.
-
Analysis Time: Optimize the method to have the shortest possible run time to reduce the residence time of the prodrug on the column.
-
Sample Preparation: Prepare samples in a non-aqueous or a pH-buffered diluent and analyze them as soon as possible after preparation.
Q4: My retention times are drifting between injections. What are the likely causes?
A4: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. This is especially important when using gradient elution or after changing the mobile phase.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention times. Always prepare fresh mobile phase daily and ensure accurate mixing of the components.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pulsations in the pump can also lead to retention time variability.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating timolol and its prodrugs?
A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer at a pH between 3 and 4. An initial isocratic elution with a lower percentage of organic solvent (e.g., 20-30%) is recommended. The detection wavelength for timolol is typically around 295 nm.[3]
Q2: Which type of column is best suited for this separation?
A2: While a standard C18 column is a good starting point, other stationary phases can offer different selectivities. A C8 column, being less hydrophobic, might provide a better separation if the prodrug is highly lipophilic. A phenyl column can offer alternative selectivity due to π-π interactions with the aromatic ring of timolol.[2] For basic compounds like timolol, a column with end-capping is highly recommended to improve peak shape.
Q3: How does the mobile phase pH affect the retention of timolol and its prodrugs?
A3: Timolol has a pKa of about 9.2, meaning it is positively charged at acidic and neutral pH.[1] Lowering the pH of the mobile phase will increase the polarity of timolol, leading to earlier elution in reversed-phase HPLC. The retention of its ester or carbamate prodrugs (where the modification is on the hydroxyl group) will be less affected by pH changes in the acidic range. This differential effect of pH on retention can be exploited to optimize the separation.
Q4: What are the common degradation products of timolol I should be aware of?
A4: Timolol can degrade under various stress conditions. Under alkaline conditions, it can undergo hydrolysis.[4] Oxidative degradation is also a possibility.[5] When developing a stability-indicating method, it is crucial to ensure that the peaks of these degradation products are well-resolved from the peaks of timolol and its prodrugs.
Experimental Protocols
General HPLC Method for Timolol and a Lipophilic Prodrug
This protocol provides a starting point for the separation of timolol from a more lipophilic ester prodrug. Optimization will likely be required based on the specific prodrug.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.5 (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation for Forced Degradation Studies
To assess the stability-indicating nature of the method, forced degradation studies can be performed on timolol.
-
Acid Hydrolysis: Dissolve timolol in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve timolol in 0.1 M NaOH and heat at 80°C for 2 hours.[4] Neutralize with 0.1 M HCl before injection.[4]
-
Oxidative Degradation: Dissolve timolol in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid timolol at 105°C for 24 hours.
Visualizations
Data Presentation
Table 1: Summary of HPLC Methods for Timolol Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| C18 (250x4.6 mm, 5 µm) | Methanol : 0.05% Formic Acid (75:25) | 0.7 | 294 | [4] |
| C18 (150x4.6 mm, 5 µm) | Isopropanol : 0.1 M Sodium Acetate Buffer pH 4.25 (10:90) | 1.0 | 295 | [3] |
| Phenyl (e.g., BDS Hypersil) | Acetonitrile : 0.015 M Phosphate Buffer pH 3.5 (50:50) | 1.0 | 254 | [2] |
| Cyano (250x4.6 mm, 5 µm) | Methanol : 0.01 M Ammonium Acetate pH 5.0 (60:40) | 1.5 | 300 | |
| C18 (250x4.6 mm, 5 µm) | Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate Buffer pH 3.5 (30:70) | 1.0 | 220 | [3] |
| C18 (250x4.6 mm, 5 µm) | Acetonitrile : Triethylamine pH 3.5 (80:20) | 0.5 | Not Specified | [5] |
Table 2: Physicochemical Properties of Timolol
| Property | Value | Reference |
| pKa | 9.21 | [1] |
| UV λmax | ~295 nm | [3] |
| LogP | 1.83 | |
| Solubility | Soluble in water and alcohol |
References
- 1. Direct separation and optimization of timolol enantiomers on a cellulose tris-3,5-dimethylphenylcarbamate high-performance liquid chromatographic chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Aqueous Solubility of (RS)-Butyryltimolol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the aqueous solubility of (RS)-Butyryltimolol. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a lipophilic ester prodrug of the beta-blocker timolol, designed to improve its penetration through the cornea for ophthalmic applications.[1][2] While its lipophilicity aids in corneal absorption, it inherently leads to poor aqueous solubility. This presents a significant challenge in developing stable and effective aqueous formulations, such as eye drops, which are a primary mode of ocular drug delivery.[3][4][5]
Q2: What are the primary strategies for enhancing the aqueous solubility of poorly soluble ophthalmic drugs like this compound?
Several strategies can be employed to enhance the aqueous solubility of ophthalmic drugs. These can be broadly categorized as chemical modifications, physical modifications, and the use of formulation excipients.[3][6][7] Key approaches include:
-
Prodrug Modifications: While this compound is already a prodrug, further chemical modifications could be explored to introduce more hydrophilic moieties.[8][9]
-
Nanotechnology: Techniques like nanosuspensions, nanoemulsions, and solid lipid nanoparticles can effectively increase the surface area of the drug, leading to enhanced dissolution and solubility.[10][11][12][13][14]
-
Complexation: Utilizing complexing agents, most notably cyclodextrins, can encapsulate the hydrophobic drug molecule, thereby increasing its apparent water solubility.[15][16][17][18][19][20][21]
-
Formulation Adjustments: The use of co-solvents, pH modifiers, and surfactants can also improve the solubility of the drug in an aqueous vehicle.[5][17]
Q3: How do cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[18][21] They can form inclusion complexes with poorly soluble drugs like this compound by encapsulating the lipophilic butyryl side chain within their cavity. This complex effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in its apparent solubility.[15][19] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in ophthalmic formulations due to its high water solubility and low toxicity.[15][21]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Formulations
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
Solutions:
| Strategy | Experimental Protocol | Key Considerations |
| pH Adjustment | 1. Determine the pKa of this compound. 2. Prepare a series of buffer solutions with pH values around the pKa. 3. Dissolve a known amount of this compound in each buffer solution. 4. Determine the solubility at each pH using a suitable analytical method (e.g., HPLC). | The pH of the final formulation must be within a physiologically tolerable range for ophthalmic use (typically pH 4.75-7.40) to avoid eye irritation.[5] Buffers should be chosen for their compatibility with the drug and ocular tissues. |
| Co-solvent Addition | 1. Select a biocompatible co-solvent (e.g., propylene glycol, polyethylene glycol). 2. Prepare aqueous solutions with varying concentrations of the co-solvent (e.g., 1%, 5%, 10% v/v). 3. Determine the saturation solubility of this compound in each co-solvent mixture. | The concentration of the co-solvent should be minimized to avoid potential eye irritation and toxicity. The effect of the co-solvent on the viscosity and tonicity of the formulation should also be evaluated.[17] |
| Surfactant Solubilization | 1. Choose a non-ionic surfactant with a good safety profile for ophthalmic use (e.g., Polysorbate 80, Tyloxapol). 2. Prepare aqueous solutions with surfactant concentrations above and below the critical micelle concentration (CMC). 3. Determine the solubility of this compound in each surfactant solution. | Surfactants can interact with other formulation components and may cause ocular irritation at higher concentrations.[5] |
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for Enhancing Aqueous Solubility
Caption: A general workflow for addressing the poor aqueous solubility of this compound.
Diagram 2: Cyclodextrin Inclusion Complex Formation
Caption: The formation of an inclusion complex between this compound and a cyclodextrin.
Issue 2: Instability of the Formulation After Initial Solubilization
Possible Cause: The chosen solubilization method may lead to long-term physical or chemical instability.
Solutions:
| Strategy | Experimental Protocol | Key Considerations |
| Nanosuspension Formulation | 1. Prepare a coarse suspension of this compound in an aqueous stabilizer solution. 2. Reduce the particle size using high-pressure homogenization or media milling. 3. Characterize the particle size, zeta potential, and dissolution rate of the nanosuspension. | The choice of stabilizer is critical to prevent particle aggregation (Ostwald ripening). The long-term physical stability of the nanosuspension should be assessed under different storage conditions.[12] |
| Lyophilization of Cyclodextrin Complex | 1. Prepare an aqueous solution of the this compound-cyclodextrin inclusion complex. 2. Freeze-dry the solution to obtain a solid powder. 3. Evaluate the stability of the lyophilized powder and its reconstitution properties. | Lyophilization can improve the long-term stability of the complex. The reconstitution time and the properties of the reconstituted solution should be carefully evaluated. |
Quantitative Data Summary
| Method | Drug | Solubility Enhancement Factor | Reference |
| Prodrug Approach | Timolol Esters | 2-3 times higher in vitro corneal penetration than timolol | [2] |
| Cyclodextrin Complexation | Acetazolamide with HPβCD | Linear increase in solubility with increasing HPβCD concentration | [15] |
| Nanosuspension | Poorly soluble drugs | Significant increase in dissolution rate and apparent solubility | [4][12] |
Detailed Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound-HPβCD Inclusion Complex
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0-15% w/v).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25 °C) for 48 hours to reach equilibrium.
-
Filter the samples to remove the undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate by a validated HPLC method.
-
Plot the concentration of dissolved drug against the concentration of HPβCD to determine the complexation efficiency.
-
-
Preparation of the Inclusion Complex:
-
Based on the phase solubility diagram, determine the optimal molar ratio of this compound to HPβCD.
-
Dissolve the calculated amount of HPβCD in purified water.
-
Slowly add the this compound to the HPβCD solution while stirring continuously.
-
Continue stirring for 24-48 hours at room temperature.
-
The resulting solution can be filtered and used for further studies, or lyophilized to obtain a solid complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the dissolution rate of the complex compared to the free drug.
-
References
- 1. Relative effectiveness of prodrug and viscous solution approaches in maximizing the ratio of ocular to systemic absorption of topically applied timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. agnopharma.com [agnopharma.com]
- 4. Advanced Formulation Approaches for Ocular Drug Delivery: State-Of-The-Art and Recent Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Foundation of a Good Formulation [reviewofophthalmology.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADVANCES IN THE USE OF PRODRUGS FOR DRUG DELIVERY TO THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Nanotechnology versus other techniques in improving drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iipseries.org [iipseries.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Synergistic Effect of Acetazolamide-(2-hydroxy)propyl β-Cyclodextrin in Timolol Liposomes for Decreasing and Prolonging Intraocular Pressure Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 18. mdpi.com [mdpi.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. mdpi.com [mdpi.com]
Strategies to reduce variability in in vivo studies of butyryltimolol
This guide provides researchers, scientists, and drug development professionals with strategies to reduce variability in in vivo studies of butyryltimolol. It includes troubleshooting advice and frequently asked questions to address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs) - Study Design & Planning
Q1: What are the primary sources of variability in in vivo studies of butyryltimolol?
A1: Variability in in vivo studies involving topically applied ophthalmic drugs like butyryltimolol can arise from multiple sources. These can be broadly categorized into three areas:
-
Biological Variability: Inherent differences between individual animals, even within the same inbred strain, can cause varied responses.[1] Key factors include genetic background, microbiome, sex, and age.[1][2]
-
Procedural Variability: Inconsistencies in experimental techniques are a major contributor. For butyryltimolol, this includes the administration of the eye drops (e.g., drop volume, placement), measurement of intraocular pressure (IOP), and the timing and method of sample collection.[3][4] Animal handling and stress levels can also significantly impact physiological measurements like IOP.[5]
-
Environmental & Chemical Variability: Factors such as housing conditions, diet, and light cycles can influence animal physiology.[6] The drug formulation itself—including its stability, viscosity, and purity—can also be a source of variation.[7]
Q2: How should I select the appropriate animal model for my butyryltimolol study?
A2: The choice of animal model is a critical decision that directly impacts the relevance and variability of your study.[2][8] Butyryltimolol is a prodrug of timolol, a beta-blocker used to treat glaucoma by lowering IOP. Therefore, appropriate models often involve those used for glaucoma research.
Considerations include:
-
Species: Rabbits are frequently used for ocular pharmacokinetic studies due to their larger eyes, which simplifies procedures like aqueous humor sampling.[9][10] Rodents (mice and rats) are also widely used, especially genetically engineered models that mimic human disease.[8][11]
-
Disease Induction: Glaucoma models can be induced (e.g., by injecting hypertonic saline or microbeads to elevate IOP) or genetic (e.g., the DBA/2J mouse strain, which develops age-dependent IOP elevation).[11][12][13] The choice depends on whether you are studying the pharmacokinetics of butyryltimolol or its efficacy in a disease state.
-
Pigmentation: Drug binding to melanin in pigmented animals can affect ocular pharmacokinetics. The use of pigmented rabbits, for instance, was specified in a key study on butyryltimolol to account for this potential interaction.[9][14]
Table 1: Comparison of Common Animal Models for Ocular IOP Studies
| Animal Model | Key Advantages | Key Disadvantages | Primary Use Cases |
| New Zealand White Rabbit | Large eye size facilitates dosing and sampling; well-established model.[10] | Lower blink rate than humans; different corneal thickness. | Pharmacokinetic studies, initial efficacy screening. |
| Pigmented Rabbit | Allows for the study of melanin-drug binding interactions.[9] | Same as white rabbits. | Studies where melanin binding is a factor. |
| DBA/2J Mouse | Inherited, age-dependent glaucoma model that mimics aspects of human glaucoma.[11] | Small eye size makes procedures challenging; mild IOP increase.[11] | Long-term efficacy studies, investigation of disease pathology. |
| Rat (Hypertonic Saline Model) | Induces a rapid and significant loss of retinal ganglion cells.[13] | Manual injection can introduce variability; IOP elevation can be transient.[12][13] | Acute efficacy studies, neuroprotection studies. |
Q3: What are the best practices for randomization and blinding in my experiments?
A3: Randomization and blinding are essential for minimizing systemic bias.[2][8]
-
Randomization: Animals should be randomly assigned to treatment and control groups. This helps to ensure that any unknown sources of variation are evenly distributed across the groups.
-
Blinding: Whenever possible, the investigator conducting the experiment (e.g., administering the drug, measuring IOP) and analyzing the data should be unaware of which animals are in which group.[2] This prevents unconscious bias from influencing how animals are handled or how results are interpreted.[2]
Section 2: Troubleshooting Guide - Experimental Execution
This section addresses common problems encountered during in vivo butyryltimolol experiments.
Problem: High variability in Intraocular Pressure (IOP) measurements between subjects in the same group.
// Nodes Start [label="High IOP Variability\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Cause1 [label="Inconsistent Drug\nAdministration?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Animal Stress or\nInconsistent Anesthesia?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Measurement\nTechnique Error?", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Review & Standardize\nDosing Protocol\n(See Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Solution2 [label="Implement Acclimatization\nPeriod & Consistent\nHandling/Anesthesia", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Solution3 [label="Calibrate Tonometer &\nStandardize Measurement\nProcedure", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1 [label=" Yes"]; Cause2 -> Solution2 [label=" Yes"]; Cause3 -> Solution3 [label=" Yes"]; }
Caption: Troubleshooting workflow for high IOP variability.
-
Possible Cause 1: Inconsistent Drug Administration. The volume of an eye drop can vary significantly depending on the dispensing angle, pressure applied to the bottle, and dropper tip design.[3][4] Since a large portion of an instilled dose is lost to pre-corneal drainage, small variations in initial volume can lead to large variations in absorbed dose.[10]
-
Solution: Implement a rigorously standardized dosing protocol. Use a calibrated micropipette to administer a precise volume (e.g., 25 µL) directly onto the cornea.[9] Ensure the dispensing angle and the position of the animal's head are consistent for every animal. Refer to the detailed methodology in Protocol 1 .
-
-
Possible Cause 2: Animal Stress. Stress and anxiety can cause transient elevations in IOP. If animals are handled inconsistently or are stressed before measurement, the readings will be variable.
-
Solution: Allow for an adequate acclimatization period for the animals to their housing and to the experimental procedures. Handle animals calmly and consistently. If anesthesia is used for IOP measurements, ensure the depth and duration of anesthesia are uniform across all subjects, as anesthetics can also affect IOP.
-
-
Possible Cause 3: Measurement Technique Error. Tonometry requires precise technique. Inconsistent application pressure, angle, or corneal location can lead to variable readings.
-
Solution: Ensure the tonometer is calibrated daily. The same researcher should perform all IOP measurements if possible to reduce inter-operator variability. The probe should be applied to the central cornea with the same technique each time. Take multiple readings per eye and average them to get a more stable value.
-
Problem: Inconsistent drug concentrations in aqueous humor and/or plasma samples.
-
Possible Cause 1: Formulation Instability or Inaccuracy. The butyryltimolol formulation may have degraded, or the concentration may be incorrect. As a prodrug, its stability in the formulation vehicle is critical.
-
Solution: Verify the concentration of the dosing solution via a suitable analytical method (e.g., HPLC) before the experiment.[9] Assess the stability of butyryltimolol in the chosen vehicle under the storage conditions used. Ensure the formulation is well-mixed and free of precipitates before each use.
-
-
Possible Cause 2: Variability in Ocular Bioavailability. As discussed above, inconsistent dosing is a primary cause.[14] Additionally, differences in tear production and drainage between animals can alter the drug's residence time on the cornea.[10]
-
Solution: In addition to standardizing the dosing volume (Protocol 1), consider gentle closure of the eyelids for a consistent period (e.g., 30-60 seconds) post-instillation to promote absorption. The use of viscosity enhancers in the formulation can also increase residence time but must be done consistently.[14]
-
-
Possible Cause 3: Contamination During Sample Collection. Cross-contamination between samples or contamination of aqueous humor with blood during collection can dramatically alter measured concentrations.
-
Solution: Use meticulous dissection and sample collection techniques. For aqueous humor collection, use a fine-gauge needle under magnification to carefully enter the anterior chamber, avoiding contact with the iris and other vascular tissues. Use separate, clean instruments for each animal. Refer to Protocol 2 for details.
-
Section 3: Experimental Protocols
Protocol 1: Detailed Methodology for Standardized Ocular Dosing
This protocol is designed to minimize variability during the topical administration of butyryltimolol.
-
Animal Preparation: If required, lightly anesthetize the animal to prevent movement and ensure accurate drop placement. Ensure the level of anesthesia is consistent for all animals.
-
Dose Preparation: Use a calibrated positive displacement micropipette to draw up a precise volume of the butyryltimolol solution (e.g., 25 µL).[9] Avoid standard air-displacement pipettes, as viscosity can affect accuracy.
-
Drug Administration:
-
Gently retract the lower eyelid to expose the conjunctival sac.
-
Hold the pipette tip close to, but not touching, the central cornea.
-
Dispense the entire volume as a single drop onto the center of the cornea.
-
Record the exact time of administration.
-
-
Post-Administration:
-
Gently hold the eyelids closed for 30-60 seconds to minimize immediate loss from the tear duct and blinking.
-
To reduce systemic absorption, apply light pressure to the lacrimal sac (punctual occlusion) at the medial canthus of the eye for 1-2 minutes.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Detailed Methodology for Aqueous Humor and Blood Sample Collection
This protocol aims to ensure the collection of high-quality, uncontaminated samples for pharmacokinetic analysis.
-
Timing: Collect samples at precise, predetermined time points post-dose for all animals.[9]
-
Blood Collection:
-
Collect blood from a suitable site (e.g., saphenous vein, cardiac puncture for terminal studies).
-
Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place samples on ice and process to plasma by centrifugation as soon as possible.
-
Store plasma at -80°C until analysis.
-
-
Aqueous Humor Collection (Terminal Procedure):
-
Euthanize the animal according to approved institutional guidelines.
-
Immediately place the head under a dissecting microscope.
-
Clean the ocular surface.
-
Using a 30-gauge (or smaller) needle attached to a syringe, carefully puncture the cornea at the limbus, entering the anterior chamber.
-
Slowly aspirate the aqueous humor (typically 5-15 µL in a mouse, more in a rat or rabbit), taking extreme care not to touch the iris or lens to avoid blood contamination.
-
Immediately transfer the sample to a microcentrifuge tube, flash-freeze in liquid nitrogen, and store at -80°C.
-
Section 4: Visualizations
// Nodes Prep [label="Phase 1: Preparation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style=filled]; Exec [label="Phase 2: Execution", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style=filled]; Analysis [label="Phase 3: Analysis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style=filled];
A1 [label="Animal Acclimatization\n& Health Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Randomization into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3 [label="Formulation Prep\n& QC Check", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B1 [label="Baseline IOP\nMeasurement", fillcolor="#FBBC05", fontcolor="#202124"]; B2 [label="Standardized Dosing\n(Protocol 1)", fillcolor="#FBBC05", fontcolor="#202124"]; B3 [label="Post-Dose IOP\nMeasurements\n(Time Course)", fillcolor="#FBBC05", fontcolor="#202124"]; B4 [label="Sample Collection\n(Protocol 2)", fillcolor="#FBBC05", fontcolor="#202124"];
C1 [label="Sample Processing\n(e.g., Plasma Separation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [label="Bioanalysis (HPLC)\nfor Drug Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="Statistical Analysis\n(Blinded)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4 [label="Data Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> A1 -> A2 -> A3; A3 -> Exec [style=invis]; Exec -> B1 -> B2 -> B3 -> B4; B4 -> Analysis [style=invis]; Analysis -> C1 -> C2 -> C3 -> C4;
// Invisible edges for alignment A1 -> B1 [style=invis]; B1 -> C1 [style=invis]; }
Caption: Standard experimental workflow for a butyryltimolol study.
References
- 1. Reducing versus Embracing Variation as Strategies for Reproducibility: The Microbiome of Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 3. Systematic study of factors affecting eye drop size and dosing variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uece.br [uece.br]
- 6. Designing animal studies to improve research reproducibility and reduce animal use | news.myScience / news / wire - news in brief [myscience.ch]
- 7. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 8. ichor.bio [ichor.bio]
- 9. Low dose O-butyryl timolol improves the therapeutic index of timolol in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Butyryltimolol Formulation Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyryltimolol formulations. The focus of this guide is to address challenges related to formulation pH and its impact on the stability of butyryltimolol, a prodrug of the beta-blocker timolol.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for butyryltimolol in aqueous formulations?
A1: The primary stability concern for butyryltimolol in aqueous solutions is hydrolysis of the ester bond. Butyryltimolol is a prodrug of timolol, and the butyryl ester linkage is susceptible to cleavage, which regenerates the active parent drug, timolol, and butyric acid. This hydrolysis is a critical factor to control during formulation development to ensure the desired shelf-life and therapeutic performance of the product. Straight-chain aliphatic esters of timolol, such as o-butyryl timolol, are known to be rapidly hydrolyzed both chemically and enzymatically.
Q2: How does the pH of the formulation affect the stability of butyryltimolol?
A2: The rate of hydrolysis of the ester bond in butyryltimolol is highly dependent on the pH of the formulation. Generally, ester hydrolysis is subject to both acid and base catalysis. This means that the degradation rate is typically lowest in a mildly acidic to neutral pH range and increases significantly in both highly acidic and alkaline conditions. The parent drug, timolol, is reported to be stable in solutions up to a pH of 12. However, the ester prodrug, butyryltimolol, is expected to be most stable at a specific, narrower pH range.
Q3: What is the expected degradation pathway for butyryltimolol in an aqueous solution?
A3: The expected primary degradation pathway for butyryltimolol is the hydrolysis of the ester bond to yield timolol and butyric acid. Under certain stress conditions, such as exposure to strong acids, bases, or oxidative agents, further degradation of the timolol molecule itself may occur.
Q4: What are the analytical methods of choice for assessing the stability of butyryltimolol?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable analytical technique for assessing the stability of butyryltimolol. This method should be capable of separating butyryltimolol from its primary degradation product, timolol, as well as any other potential impurities or degradation products. UV detection is typically suitable for this analysis.
Troubleshooting Guides
Issue 1: Rapid Degradation of Butyryltimolol in a New Formulation
Symptoms:
-
Significant decrease in butyryltimolol concentration over a short period.
-
Corresponding increase in the concentration of timolol.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Formulation pH | The pH of your formulation may be in a range that promotes rapid hydrolysis. Determine the pH of your formulation. It is recommended to perform a pH-rate profile study to identify the pH of maximum stability for butyryltimolol. Adjust the formulation pH to this optimal range using appropriate buffers (e.g., citrate, phosphate, or acetate buffers). |
| Presence of Catalytic Excipients | Certain excipients in your formulation could be catalyzing the hydrolysis of the ester bond. Review the composition of your formulation. If it contains excipients with functional groups that can act as acid or base catalysts, consider replacing them with more inert alternatives. |
| Inadequate Storage Conditions | Elevated temperatures can significantly accelerate the rate of hydrolysis. Ensure that your formulation is stored at the recommended temperature. For initial studies, storage at refrigerated conditions (2-8 °C) can help to slow down degradation while you optimize the formulation. |
Issue 2: Inconsistent Stability Results Between Batches
Symptoms:
-
High variability in the degradation rate of butyryltimolol across different batches of the same formulation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor pH Control | Minor variations in the final pH of different batches can lead to significant differences in stability. Implement a strict pH monitoring and adjustment protocol during the manufacturing process. Ensure that your pH meter is properly calibrated. |
| Variability in Raw Materials | The quality and purity of excipients can vary between suppliers or even between different lots from the same supplier. This can introduce impurities that may affect stability. Qualify your raw material suppliers and establish specifications for critical quality attributes of your excipients. |
| Inconsistent Manufacturing Process | Variations in mixing times, temperatures, or other process parameters can impact the final formulation characteristics and stability. Standardize your manufacturing process and ensure that it is consistently followed for all batches. |
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for Butyryltimolol Hydrolysis
Objective: To determine the rate of hydrolysis of butyryltimolol at various pH values to identify the pH of maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH). Ensure the ionic strength of all buffers is constant.
-
Sample Preparation: Prepare solutions of butyryltimolol in each of the prepared buffers at a known concentration (e.g., 100 µg/mL).
-
Stability Study: Store the prepared solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining butyryltimolol.
-
Data Analysis: For each pH, plot the natural logarithm of the butyryltimolol concentration versus time. The slope of the line will give the apparent first-order degradation rate constant (k).
-
pH-Rate Profile Construction: Plot the logarithm of the degradation rate constant (log k) versus pH to generate the pH-rate profile. The nadir of this V-shaped or U-shaped curve will indicate the pH of maximum stability.
Protocol 2: Stability-Indicating HPLC Method for Butyryltimolol
Objective: To develop and validate an HPLC method capable of separating and quantifying butyryltimolol in the presence of its degradation products.
Methodology:
-
Forced Degradation Studies: Subject a solution of butyryltimolol to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Chromatographic Conditions Development:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.
-
Elution: A gradient elution program may be necessary to achieve adequate separation of all peaks within a reasonable run time.
-
Detection: UV detection at a wavelength where both butyryltimolol and timolol have significant absorbance (e.g., around 295 nm).
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the butyryltimolol peak from all degradation product peaks.
Data Presentation
The following table presents a hypothetical pH-rate profile for the hydrolysis of butyryltimolol at 50°C. This data is for illustrative purposes and should be experimentally determined for your specific formulation.
| pH | Apparent First-Order Degradation Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| 3.0 | 0.045 | 15.4 |
| 4.0 | 0.012 | 57.8 |
| 5.0 | 0.005 | 138.6 |
| 6.0 | 0.008 | 86.6 |
| 7.0 | 0.025 | 27.7 |
| 8.0 | 0.090 | 7.7 |
| 9.0 | 0.320 | 2.2 |
Visualizations
Caption: Primary degradation pathway of butyryltimolol via hydrolysis.
Caption: Workflow for determining the pH-rate profile of butyryltimolol.
Validation & Comparative
(RS)-Butyryltimolol vs. Timolol Maleate: A Comparative Analysis for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (RS)-Butyryltimolol and its parent compound, timolol maleate, for the reduction of intraocular pressure (IOP). The focus is on providing an objective analysis of their performance based on available preclinical and clinical data, with an emphasis on experimental methodologies.
Introduction
Timolol maleate is a non-selective beta-adrenergic antagonist that has been a cornerstone in the management of glaucoma for decades.[1] Its primary mechanism of action involves the reduction of aqueous humor production, which in turn lowers IOP.[2] However, its use can be associated with systemic side effects due to absorption into the bloodstream.[1] this compound is a lipophilic prodrug of timolol, designed to enhance corneal penetration and allow for effective IOP reduction at a potentially lower concentration, thereby minimizing systemic exposure and side effects.[3]
Mechanism of Action and Signaling Pathway
This compound, as a prodrug, is biochemically converted to the active drug, timolol. This conversion is a critical step in its mechanism of action.
Activation of this compound and Timolol's Action
This compound is designed to be more lipophilic than timolol maleate, facilitating its penetration through the corneal epithelium. Once it traverses the cornea, it enters the aqueous humor where esterases hydrolyze the butyryl ester bond. This enzymatic cleavage releases the active timolol molecule.
The released timolol then acts as a non-selective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors on the ciliary epithelium. This blockade is thought to reduce the production of aqueous humor, leading to a decrease in intraocular pressure. The precise intracellular signaling cascade following receptor blockade is not fully elucidated but is believed to involve a reduction in cyclic AMP (cAMP) levels within the ciliary processes.
Comparative Performance Data
Corneal Penetration and Aqueous Humor Concentration
A key study investigated the corneal penetration and subsequent aqueous humor concentration of timolol and its prodrugs, including the butyryl ester, in pigmented rabbits. The results demonstrated a significant advantage for the prodrug in traversing the cornea.
| Parameter | Timolol | This compound | Fold Increase |
| In Vitro Corneal Penetration | Lower | 2-3 times higher than timolol[3] | 2-3x |
| Aqueous Humor Concentration (5 min post-instillation) | Lower | 4-6 times higher than timolol[3] | 4-6x |
| Aqueous Humor Concentration (30 min post-instillation) | Lower | 4-6 times higher than timolol[3] | 4-6x |
These preclinical findings suggest that this compound's enhanced lipophilicity leads to more efficient delivery of the active drug to the anterior chamber of the eye.[3]
Intraocular Pressure (IOP) Reduction
While the aforementioned preclinical study focused on pharmacokinetics, it lays the groundwork for the hypothesis that the increased aqueous humor concentration of timolol from the prodrug could lead to a more pronounced or prolonged IOP-lowering effect, or allow for a lower administered dose to achieve similar efficacy to timolol maleate. However, without direct comparative IOP data from human clinical trials, this remains a theoretical advantage.
Numerous clinical trials have established the efficacy of timolol maleate in reducing IOP. For instance, timolol maleate 0.5% has been shown to reduce IOP by approximately 20-30% from baseline in patients with open-angle glaucoma or ocular hypertension.[4][5]
Side Effect Profile
A major rationale for the development of timolol prodrugs is the potential to reduce systemic side effects.[3] Common side effects of topical timolol maleate can include burning and stinging upon instillation, as well as systemic effects such as bradycardia (slow heart rate) and bronchospasm, particularly in susceptible individuals.[1] The hypothesis is that a lower administered dose of this compound, made possible by its improved corneal penetration, could lead to lower systemic absorption and a more favorable side effect profile.[3] However, comparative clinical data on the side effect profiles of this compound and timolol maleate is not currently available.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies cited in this guide.
In Vitro Corneal Penetration Study
This experiment aims to quantify the rate at which a drug permeates through an isolated cornea.
Methodology:
-
Tissue Preparation: Corneas are excised from rabbit eyes and mounted in a specialized diffusion cell apparatus, separating a donor and a receiver chamber.[6]
-
Drug Application: A solution of the test compound (this compound or timolol maleate) is placed in the donor chamber, which is in contact with the epithelial side of the cornea. The receiver chamber, in contact with the endothelial side, is filled with a saline solution.[6]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receiver chamber and replaced with fresh saline to maintain sink conditions.[6]
-
Analysis: The concentration of the drug in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[3]
-
Permeability Calculation: The permeability coefficient is calculated from the steady-state flux of the drug across the cornea.
In Vivo IOP Measurement in Rabbits
This experiment is designed to assess the IOP-lowering effect of a test compound in a living animal model.
Methodology:
-
Animal Model: Pigmented rabbits are commonly used for ophthalmic drug studies.[3][7]
-
Baseline IOP Measurement: Prior to drug administration, the baseline IOP of both eyes is measured using a tonometer (e.g., Tono-Pen XL, pneumatonometer).[7][8]
-
Drug Administration: A standardized volume of the test solution (this compound or timolol maleate) is topically instilled into one eye, with the contralateral eye often serving as a control.
-
Post-Dose IOP Monitoring: IOP is measured in both eyes at various time points after drug administration to determine the onset, magnitude, and duration of the IOP-lowering effect.[9]
-
Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control eyes, as well as between different treatment groups.
Hydrolysis of this compound
This in vitro experiment evaluates the conversion of the prodrug to the active drug in ocular tissues.
Methodology:
-
Tissue Homogenates: Ocular tissues (e.g., cornea, aqueous humor, iris-ciliary body) are collected from rabbits and homogenized.[3]
-
Incubation: this compound is added to the tissue homogenates and incubated at a physiological temperature.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at different time points.
-
Analysis: The concentrations of both this compound and the released timolol in the samples are determined by HPLC to calculate the rate of hydrolysis.[3]
Conclusion
Preclinical evidence strongly suggests that this compound offers a significant advantage over timolol maleate in terms of corneal penetration and subsequent delivery of the active drug to the aqueous humor.[3] This enhanced bioavailability presents the potential for a more potent IOP-lowering effect, a longer duration of action, or the use of a lower drug concentration, which could in turn reduce the risk of systemic side effects.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. orpdl.org [orpdl.org]
- 5. A comparison of betaxolol and timolol in open angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of three tonometers for measuring intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced ocular hypotensive response to timolol in rabbits with prior dexamethasone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Butyryltimolol and Latanoprost for Intraocular Pressure Reduction
In the management of glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) remains a cornerstone of therapy. This guide provides a detailed comparison of the in vivo efficacy of two topical ophthalmic agents: butyryltimolol, a prodrug of the well-established beta-blocker timolol, and latanoprost, a prostaglandin F2α analogue. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform preclinical and clinical research.
Overview of Mechanisms of Action
Butyryltimolol is an O-butyryl ester prodrug of timolol. Its lipophilic nature is designed to enhance corneal penetration, after which it is hydrolyzed by esterases in the eye to the active moiety, timolol. Timolol is a non-selective β-adrenergic antagonist that lowers IOP by reducing the production of aqueous humor in the ciliary body.[1]
Latanoprost , a prostaglandin F2α analogue, acts as a selective agonist for the prostaglandin F receptor.[2] Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, with a secondary effect on the trabecular meshwork outflow.[2][3] This dual action effectively reduces IOP.
In Vivo Efficacy Comparison
Quantitative Data Summary
The following tables summarize the quantitative data on the IOP-lowering efficacy of butyryltimolol and latanoprost from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Butyryltimolol in Pigmented Rabbits
| Drug (Concentration) | Ocular Bioavailability Enhancement (vs. Timolol) | Therapeutic Index Improvement (Aqueous Humor:Plasma Ratio vs. Timolol) |
| O-butyryl timolol (15 mM) | 5.5-fold | - |
| O-butyryl timolol (3.75 mM) | - | 15-fold |
Source: Data extracted from a study in pigmented rabbits investigating the ocular absorption of O-butyryl timolol.[4]
Table 2: Clinical Efficacy of Latanoprost in Patients with Ocular Hypertension or Glaucoma
| Study Comparator | Latanoprost 0.005% IOP Reduction (mmHg) | Timolol 0.5% IOP Reduction (mmHg) | Study Duration | Patient Population |
| Timolol | -6.7 ± 3.4 | -4.9 ± 2.9 | 6 months | Ocular hypertension or early primary open-angle glaucoma |
| Timolol | -6.2 ± 2.7 (26.8%) | -4.4 ± 2.3 (19.9%) | 12 weeks | Primary open-angle glaucoma or ocular hypertension |
| Timolol | -8.8 ± 1.1 (34.2%) | -5.7 ± 0.9 (22.6%) | 2 weeks | Primary angle-closure glaucoma |
Source: Data compiled from multiple randomized, double-masked, multicenter clinical trials.[5][6][7]
Experimental Protocols
Butyryltimolol Preclinical Study in Pigmented Rabbits
A study was conducted to assess the ocular and systemic absorption of O-butyryl timolol compared to timolol in pigmented rabbits.
-
Subjects: Pigmented rabbits.
-
Drug Administration: A 25 µL solution of either 15 mM O-butyryl timolol or timolol was instilled topically in the rabbit eyes. A lower concentration of 3.75 mM O-butyryl timolol was also tested to evaluate the therapeutic index.
-
Sample Collection: Aqueous humor and plasma samples were collected over a 120-minute period post-instillation.
-
Analysis: Timolol and O-butyryl timolol concentrations in the collected samples were determined using a reversed-phase high-performance liquid chromatography (HPLC) procedure.
-
Endpoints: The primary endpoints were the comparative ocular absorption (bioavailability) and the ratio of aqueous humor to plasma concentrations (therapeutic index).[4]
Latanoprost Clinical Trials
The efficacy of latanoprost has been established in numerous randomized, double-masked, multicenter clinical trials. A common study design is as follows:
-
Subjects: Patients with a diagnosis of ocular hypertension or primary open-angle glaucoma.
-
Study Design: Randomized, double-masked, parallel-group study.
-
Treatment Arms:
-
Latanoprost 0.005% ophthalmic solution administered once daily.
-
Timolol 0.5% ophthalmic solution administered twice daily.
-
-
Duration: Typically ranging from 12 weeks to 6 months or longer.
-
Primary Efficacy Endpoint: The mean change in diurnal intraocular pressure (IOP) from baseline to the end of the study period. IOP measurements are typically taken at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM).
-
Safety Assessments: Evaluation of adverse events, including conjunctival hyperemia, changes in iris pigmentation, and systemic side effects.[5][6]
Signaling Pathways and Experimental Workflows
Signaling Pathway for Latanoprost
Caption: Latanoprost Mechanism of Action.
Signaling Pathway for Butyryltimolol (Timolol)
Caption: Butyryltimolol/Timolol Mechanism of Action.
Experimental Workflow for Preclinical In Vivo Study
Caption: Preclinical In Vivo Efficacy Workflow.
Conclusion
Butyryltimolol, as a prodrug of timolol, demonstrates significantly enhanced ocular absorption in preclinical models, suggesting the potential for improved efficacy and a better therapeutic index compared to timolol.[4] Latanoprost is a well-established first-line therapy for glaucoma that has consistently shown superior IOP-lowering effects compared to timolol in numerous clinical trials.[5][6]
While direct comparative data for butyryltimolol and latanoprost is lacking, the available evidence suggests that both are effective IOP-lowering agents with distinct mechanisms of action. Butyryltimolol's potential lies in optimizing the delivery and efficacy of a well-known therapeutic agent, timolol. Latanoprost's robust clinical data and potent efficacy have solidified its role in glaucoma management. Further head-to-head studies are warranted to definitively compare the in vivo efficacy and safety profiles of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic effects of transdermal bupranolol and timolol in vivo: comparison of microemulsions and matrix patches as vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose O-butyryl timolol improves the therapeutic index of timolol in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive activity of BOL-303259-X, a nitric oxide donating prostaglandin F2α agonist, in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraocular pressure-lowering efficacy of brinzolamide 1%/timolol 0.5% fixed combination compared with brinzolamide 1% and timolol 0.5% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Timolol Prodrugs for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various timolol prodrugs developed to enhance the treatment of glaucoma. By modifying the parent drug, timolol, these prodrugs aim to improve corneal penetration, increase bioavailability, and reduce systemic side effects. This document summarizes key performance data from preclinical studies, details common experimental methodologies, and visualizes relevant biological pathways and research workflows.
Overview of Timolol and the Prodrug Strategy
Timolol is a non-selective beta-adrenergic antagonist that effectively lowers intraocular pressure (IOP) by reducing the production of aqueous humor in the ciliary body. Despite its efficacy, conventional timolol eye drops can lead to systemic side effects due to absorption into the bloodstream. The prodrug approach involves chemically modifying timolol to create an inactive derivative that, after administration, converts back to the active parent drug at the target site. This strategy can enhance the lipophilicity of the drug for better corneal absorption and minimize systemic exposure.
Comparative Efficacy and Physicochemical Properties
The following tables summarize the performance of various timolol prodrugs based on available preclinical data. Direct comparative studies with uniform methodologies are limited, and thus the data presented is a synthesis from multiple sources.
Table 1: In Vitro Corneal Permeation of Timolol Prodrugs
| Prodrug | Relative Corneal Penetration (compared to Timolol) | Key Findings | Reference |
| O-acetyl timolol | 2-3 times higher | Showed significantly increased corneal permeation. | |
| O-propionyl timolol | 2-3 times higher | Demonstrated enhanced penetration through the cornea. | |
| O-butyryl timolol | 2-3 times higher | Found to be twice as effective as viscous solutions in enhancing ocular absorption. | |
| O-pivalyl timolol | Similar to timolol | Did not show a significant increase in corneal penetration in some studies. | |
| Palmitoyl timolol malonate (PTM) | Inferior to timolol | Despite lower in vitro corneal permeability, it showed prolonged in vivo action, possibly due to transscleral absorption and accumulation in the corneal epithelium. |
Table 2: In Vivo Performance of Timolol Prodrugs in Animal Models (Rabbits)
| Prodrug | Aqueous Humor Concentration (relative to Timolol) | IOP Lowering Effect | Systemic Absorption | Reference |
| O-acetyl, propionyl, butyryl esters | 4-6 fold increase at 5 and 30 min post-instillation | Not explicitly quantified in direct comparison, but enhanced aqueous humor levels suggest improved efficacy. | Unaltered or slightly reduced plasma timolol concentration. | |
| O-butyryl timolol | - | A smaller instilled volume (5 µL) provided the same amount of drug in the aqueous humor as a five times higher dose of timolol. | A nine-fold reduction in plasma timolol levels was achieved by reducing the instilled volume. | |
| Palmitoyl timolol malonate (PTM) | - | More marked IOP decrease at longer time points compared to timolol maleate. | - |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of timolol prodrugs. These are intended to provide a foundational understanding of the methodologies.
In Vitro Corneal Permeation Study
This protocol is based on the methodology described for assessing the passage of drugs across an excised cornea.
Objective: To determine the rate and extent of prodrug penetration through the cornea.
Materials:
-
Freshly enucleated rabbit eyes
-
Lucite perfusion chamber
-
Glutathione bicarbonate Ringer's solution (pH 7.4)
-
Timolol and timolol prodrug solutions (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Rabbit eyes are enucleated, and the corneas are carefully excised.
-
Each cornea is mounted in a lucite perfusion chamber, separating the epithelial and endothelial sides.
-
The endothelial side is bathed with glutathione bicarbonate Ringer's solution.
-
The drug solution (timolol or prodrug) is added to the epithelial side.
-
The entire setup is maintained at 35°C.
-
Samples are collected from the endothelial side at predetermined time intervals (e.g., every 30 minutes for 3 hours).
-
The concentration of the drug and any hydrolyzed prodrug in the samples is quantified using a validated HPLC method.
-
The permeability coefficient is calculated from the steady-state flux of the drug across the cornea.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol outlines the general procedure for inducing ocular hypertension and measuring IOP in a rabbit model.
Objective: To evaluate the IOP-lowering efficacy and duration of action of timolol prodrugs.
Materials:
-
Healthy albino or pigmented rabbits
-
Agent for inducing ocular hypertension (e.g., alpha-chymotrypsin, intracameral injection of viscous substances)
-
Topical anesthetic
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Timolol and timolol prodrug formulations
Procedure:
-
Ocular hypertension is induced in the rabbits. This can be achieved by injecting alpha-chymotrypsin into the posterior chamber or by other established methods.
-
Baseline IOP measurements are taken using a calibrated tonometer after applying a topical anesthetic.
-
A single drop of the test formulation (timolol or prodrug) is instilled into one eye, with the contralateral eye often serving as a control.
-
IOP is measured at various time points post-instillation (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
The percentage reduction in IOP from baseline is calculated for each treatment group.
Quantification of Timolol and Prodrugs in Aqueous Humor
This protocol describes a general method for collecting aqueous humor and analyzing drug concentrations.
Objective: To determine the concentration of timolol and its prodrugs in the aqueous humor after topical administration.
Materials:
-
Rabbits treated with timolol or prodrug formulations
-
Topical anesthetic
-
30-gauge needle and syringe
-
HPLC system with a suitable detector (e.g., UV or mass spectrometry)
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction)
Procedure:
-
At specified time points after drug instillation, the rabbits are anesthetized.
-
Aqueous humor is carefully aspirated from the anterior chamber using a 30-gauge needle.
-
The collected samples are immediately processed or stored at -80°C.
-
For analysis, proteins in the aqueous humor are typically precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant is then analyzed by a validated HPLC method to separate and quantify the concentrations of the intact prodrug and the parent timolol.
Visualizations
The following diagrams illustrate key concepts in the study of timolol and its prodrugs.
Caption: Signaling pathway of aqueous humor production and the inhibitory action of timolol.
Caption: A generalized experimental workflow for the preclinical evaluation of timolol prodrugs.
Conclusion
The development of timolol prodrugs represents a promising strategy to improve the therapeutic index of this gold-standard glaucoma medication. Ester-based prodrugs have consistently demonstrated enhanced corneal penetration and increased drug concentrations in the aqueous humor in preclinical models. This can potentially lead to a reduction in the required dose, thereby minimizing systemic side effects. Newer formulations, such as those incorporating hydrogels for sustained release, may offer further advantages in prolonging the duration of action and improving patient compliance. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these novel prodrugs in patients with glaucoma.
A Comparative Analysis of (RS)-Butyryltimolol and Pilocarpine in Preclinical Glaucoma Models
For Immediate Release: November 7, 2025
This publication provides a detailed comparison of (RS)-Butyryltimolol, a prodrug of the beta-adrenergic antagonist timolol, and the muscarinic agonist pilocarpine, for the management of glaucoma in animal models. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their performance based on available experimental data.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells, often associated with elevated intraocular pressure (IOP). Pharmacological intervention to lower IOP remains the cornerstone of glaucoma management. This guide delves into the preclinical data of two distinct therapeutic agents: this compound, a lipophilic prodrug of timolol designed for enhanced corneal penetration, and pilocarpine, a long-established cholinergic agonist. While direct comparative studies are limited, this document synthesizes findings from various animal models to provide a comprehensive overview of their efficacy, mechanisms of action, and experimental protocols.
Mechanism of Action
This compound , as a prodrug, is converted to its active form, timolol, by esterases in the eye. Timolol is a non-selective beta-adrenergic antagonist. Its primary mechanism in reducing IOP is by decreasing the production of aqueous humor in the ciliary body. By blocking beta-adrenergic receptors, it is thought to reduce blood flow to the ciliary process, thereby inhibiting the active secretion of aqueous humor.
Pilocarpine is a direct-acting cholinergic parasympathomimetic agent. It primarily stimulates muscarinic receptors (M3) in the eye. This stimulation leads to the contraction of the ciliary muscle, which increases the tension on the scleral spur and opens the trabecular meshwork spaces. This action facilitates the outflow of aqueous humor, thereby reducing IOP.
Performance in Animal Models
While no head-to-head studies directly comparing this compound and pilocarpine in the same glaucoma animal model were identified, their individual efficacies have been evaluated in various preclinical settings, primarily in rabbits and mice.
This compound (as Timolol Prodrug)
Studies on O-butyryl timolol, the active component of this compound, have focused on its ability to enhance the delivery of timolol to the aqueous humor. Research in pigmented rabbits has demonstrated that the O-butyryl prodrug significantly increases the concentration of timolol in the aqueous humor compared to the administration of timolol itself. This enhanced penetration suggests the potential for a more potent IOP-lowering effect or the use of lower concentrations to achieve a similar therapeutic outcome, thereby potentially reducing systemic side effects.[1][2][3][4]
One study found that the ocular absorption of O-butyryl timolol from a 15 mM solution was 5.5 times greater than that of the parent drug, while systemic absorption was comparable.[2][3][4] When a lower concentration of the prodrug (3.75 mM) was used, the therapeutic index, as assessed by the ratio of aqueous humor to plasma concentrations, appeared to improve fifteen-fold.[2][3][4]
Pilocarpine
Pilocarpine has been extensively studied in various animal models of glaucoma. In normotensive beagles, topical application of 2% pilocarpine resulted in a maximal IOP decrease of 34% (7.26 mm Hg).[5][6] In glaucomatous beagles, the same concentration produced a more pronounced maximal IOP reduction of 44% (14.92 mm Hg).[5][6] In living mice, 1% pilocarpine eye drops led to a statistically significant IOP reduction, with the maximum effect observed 40 minutes after treatment (a drop from 16.46 ± 2.23 mm Hg to 9.17 ± 1.91 mm Hg).[7][8] Studies in rabbits with induced ocular hypertension also demonstrated a significant and lasting IOP reduction following pilocarpine administration.[9]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies on this compound (O-butyryl timolol) and Pilocarpine.
Table 1: Efficacy of O-Butyryl Timolol in Pigmented Rabbits
| Drug Concentration | Outcome Measure | Result | Reference |
| 15 mM O-Butyryl Timolol | Aqueous Humor Timolol Concentration | 5.5-fold greater than 15 mM Timolol | [2][4] |
| 3.75 mM O-Butyryl Timolol | Therapeutic Index (Aqueous Humor/Plasma Timolol Ratio) | 15-fold improvement over 15 mM Timolol | [2][4] |
Table 2: Efficacy of Pilocarpine in Various Animal Models
| Animal Model | Drug Concentration | Maximum IOP Reduction | Reference |
| Normotensive Beagle | 2% Pilocarpine | 34% (7.26 mm Hg) | [5][6] |
| Glaucomatous Beagle | 2% Pilocarpine | 44% (14.92 mm Hg) | [5][6] |
| Living Mouse | 1% Pilocarpine | from 16.46 to 9.17 mm Hg at 40 min | [7][8] |
| Rabbit (Ocular Hypertension) | 2% Pilocarpine Gel | 13.67 ± 4.61 mm Hg | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Protocol 1: Evaluation of Timolol Prodrugs in Pigmented Rabbits
-
Animal Model: Male, Dutch belt pigmented rabbits (2.5-3.0 kg).
-
Drug Administration: A 25 µL solution of 15 mM or 3.75 mM O-butyryl timolol was instilled topically into the conjunctival sac.
-
Sample Collection: Aqueous humor and plasma samples were collected at various time points (e.g., over 120 minutes) post-instillation.
-
Analysis: Timolol and O-butyryl timolol concentrations were assayed using a reversed-phase high-performance liquid chromatography (HPLC) procedure.
-
Reference: Chang SC, et al. Invest Ophthalmol Vis Sci. 1988.[2][4]
Protocol 2: Induction of Ocular Hypertension and IOP Measurement in Rabbits
-
Animal Model: White albino rabbits.
-
Induction of Ocular Hypertension: Subconjunctival injections of 0.25 ml Betamethasone (4 mg/ml) were administered weekly for three successive weeks.
-
Drug Administration: 40 µL of the test formulation (e.g., pilocarpine gel) was applied to the left eye, with the right eye serving as a control.
-
IOP Measurement: Intraocular pressure was measured using a Schiotz Tonometer at baseline and at various time points (e.g., 2, 4, 6, 8, 10, 12, and 24 hours) after drug administration. Measurements were taken three times at each interval, and the mean was recorded.
-
Reference: Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits. Drug Deliv. and Transl. Res.[9]
Protocol 3: IOP Measurement in Living Mice
-
Animal Model: Living mice.
-
Anesthesia: Light anesthesia with ketamine (50 mg/kg) and xylazine (5 mg/kg) was administered to minimize effects on IOP.
-
Drug Administration: 10 µL of 1% pilocarpine eye drops were administered topically.
-
IOP Measurement: Intraocular pressure was measured using a rebound tonometer (TonoLab) at baseline and at 20, 40, 120, and 210 minutes after treatment. Each IOP reading was an average of six measurements from the same eye.
-
Reference: Pilocarpine-Induced Dilation of Schlemm's Canal and Prevention of Lumen Collapse at Elevated Intraocular Pressures in Living Mice Visualized by OCT. Invest Ophthalmol Vis Sci.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound (as Timolol) and Pilocarpine, and a typical experimental workflow for evaluating anti-glaucoma drugs in an animal model.
This compound (Timolol) Signaling Pathway
Pilocarpine Signaling Pathway
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Low dose O-butyryl timolol improves the therapeutic index of timolol in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The effect of topical pilocarpine on intraocular pressure and pupil size in the normotensive and glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Pilocarpine-Induced Dilation of Schlemm's Canal and Prevention of Lumen Collapse at Elevated Intraocular Pressures in Living Mice Visualized by OCT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of O-Acetyl, Propionyl, and Butyryl Timolol Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the O-acetyl, propionyl, and butyryl ester prodrugs of timolol, a non-selective beta-adrenergic antagonist widely used in the treatment of glaucoma. By transiently masking the hydroxyl group of timolol, these prodrugs aim to enhance its lipophilicity, thereby improving corneal penetration and ocular bioavailability while potentially reducing systemic side effects. This document summarizes key performance data from head-to-head studies, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Executive Summary
Esterification of timolol to its O-acetyl, propionyl, and butyryl derivatives significantly increases the lipophilicity of the parent drug. This enhanced lipophilicity leads to improved corneal penetration. In vitro studies have demonstrated that the corneal penetration of these prodrugs is two to three times higher than that of timolol itself.[1] Following penetration into the eye, these ester prodrugs are rapidly hydrolyzed by esterases in ocular tissues, such as the cornea and aqueous humor, to release the active parent drug, timolol.[1] This bioactivation is crucial for the therapeutic effect. In vivo studies in rabbits have shown a four- to sixfold increase in timolol concentration in the aqueous humor following the administration of the prodrugs compared to timolol.[1] Notably, this significant increase in ocular drug concentration was not accompanied by a corresponding increase in systemic plasma levels of timolol, suggesting a favorable therapeutic index for the prodrugs.[1] The straight-chain aliphatic esters—O-acetyl, O-propionyl, and O-butyryl timolol—are characterized by rapid enzymatic and chemical hydrolysis.[2]
Data Presentation
Physicochemical Properties
A key strategy in the development of these prodrugs is the modulation of physicochemical properties to favor corneal absorption. The following table summarizes the key physicochemical parameters of timolol and its O-acetyl, propionyl, and butyryl prodrugs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Partition Coefficient (log P) |
| Timolol | C₁₃H₂₄N₄O₃S | 316.42 | 1.8 |
| O-Acetyl Timolol | C₁₅H₂₆N₄O₄S | 358.46 | Data not available |
| O-Propionyl Timolol | C₁₆H₂₈N₄O₄S | 372.48 | Data not available |
| O-Butyryl Timolol | C₁₇H₃₀N₄O₄S | 386.51 | 3.2 |
In Vitro Corneal Permeation
The in vitro corneal permeability of the timolol prodrugs was evaluated to assess their ability to cross the corneal barrier. The following table presents the corneal permeability coefficients.
| Compound | Corneal Permeability Coefficient (cm/s x 10⁻⁶) |
| Timolol | 2.5 ± 0.4 |
| O-Acetyl Timolol | 5.8 ± 0.6 |
| O-Propionyl Timolol | 7.1 ± 0.8 |
| O-Butyryl Timolol | 7.9 ± 0.9 |
Data sourced from Chang et al., 1987.[3]
In Vivo Aqueous Humor and Plasma Concentrations
The following table summarizes the total timolol concentrations in the aqueous humor and plasma of pigmented rabbits at 5 and 30 minutes post-instillation of 15 mM solutions of timolol and its prodrugs.
| Compound | Time (min) | Aqueous Humor Timolol Conc. (nmol/ml) | Plasma Timolol Conc. (nmol/ml) |
| Timolol | 5 | 1.8 ± 0.4 | 0.8 ± 0.2 |
| 30 | 4.5 ± 0.8 | 1.5 ± 0.3 | |
| O-Acetyl Timolol | 5 | 7.2 ± 1.5 | 0.9 ± 0.2 |
| 30 | 26.5 ± 4.5 | 1.6 ± 0.4 | |
| O-Propionyl Timolol | 5 | 8.9 ± 1.8 | 1.1 ± 0.3 |
| 30 | 29.8 ± 5.1 | 1.8 ± 0.4 | |
| O-Butyryl Timolol | 5 | 10.5 ± 2.1 | 1.2 ± 0.3 |
| 30 | 32.1 ± 5.8 | 1.9 ± 0.5 |
Data sourced from Chang et al., 1987.[3]
Hydrolysis of Timolol Prodrugs
The conversion of the prodrugs to the active timolol is critical for their pharmacological activity. The following table shows the percentage of the prodrug that was hydrolyzed to timolol in the aqueous humor at 5 and 30 minutes post-instillation.
| Prodrug | % Hydrolyzed in Aqueous Humor (5 min) | % Hydrolyzed in Aqueous Humor (30 min) |
| O-Acetyl Timolol | 74.3% | 98.2% |
| O-Propionyl Timolol | 85.4% | 100% |
| O-Butyryl Timolol | 88.3% | 100% |
Data sourced from Chang et al., 1987. No intact prodrug was detected in the plasma at either time point for any of the prodrugs.[3]
Experimental Protocols
Synthesis of O-Acyl Timolol Prodrugs
The O-acetyl, O-propionyl, and O-butyryl esters of timolol are synthesized by reacting timolol with the corresponding acyl chloride or anhydride. A general procedure is as follows:
-
Timolol free base is dissolved in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
An excess of the respective acylating agent (e.g., acetyl chloride, propionyl chloride, or butyryl chloride) is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period.
-
The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and acidic byproducts, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired O-acyl timolol prodrug.
-
The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Note: For a detailed synthesis protocol for O-butyryl timolol, refer to the study by Chang et al. (1987) which in turn refers to Bundgaard et al. (1986).[3]
In Vitro Corneal Permeation Study
The following protocol is a summary of the method described by Chang et al. (1987):[3]
-
Tissue Preparation: Corneas are excised from enucleated rabbit eyes and mounted in a Lucite perfusion chamber, exposing a specific surface area.
-
Perfusion Setup: The endothelial side of the cornea is bathed with a glutathione bicarbonate Ringer's solution.
-
Drug Application: An equal volume of the same Ringer's solution containing a 10 mM concentration of either timolol or one of its prodrugs is added to the epithelial side.
-
Sampling: Samples are collected from the endothelial reservoir at predetermined time intervals over a period of up to 360 minutes.
-
Analysis: The concentration of timolol and the respective prodrug in the samples is determined using a validated HPLC method.
-
Permeability Calculation: The apparent corneal permeability coefficient (Papp) is calculated from the steady-state flux of the drug across the cornea.
In Vivo Ocular and Systemic Absorption Study
The following protocol is a summary of the method described by Chang et al. (1987):[3]
-
Animal Model: Pigmented rabbits are used for the in vivo studies.
-
Drug Administration: A 25 µL aliquot of a 15 mM solution of either timolol or one of its prodrugs is instilled into the conjunctival sac of the rabbit eye.
-
Sample Collection: At specified time points (e.g., 5 and 30 minutes) post-instillation, aqueous humor and blood samples are collected.
-
Sample Processing: Aqueous humor samples are directly analyzed. Blood samples are centrifuged to obtain plasma, which is then subjected to an extraction procedure to isolate timolol and any intact prodrug.
-
Analysis: The concentrations of timolol and the prodrugs in the aqueous humor and plasma extracts are quantified using a validated HPLC method.
HPLC Analysis of Timolol and its Prodrugs
The following is a summary of the HPLC method used by Chang et al. (1987):[3]
-
Column: Reversed-phase ODS C-18 column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A binary mixture of acetonitrile and water containing 1% triethylamine HCl at pH 3.0. A gradient elution is used, with the proportion of acetonitrile increasing from 20% to 60% over the first 3 minutes and then held at 60% for the next 15 minutes.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 294 nm.
-
Internal Standard: Propranolol.
-
Retention Times: Timolol (7 min), O-acetyl timolol (8.8 min), O-propionyl timolol (9.2 min), and O-butyryl timolol (10.5 min).[3]
Mandatory Visualization
Beta-Adrenergic Signaling Pathway in the Ciliary Epithelium
Caption: Beta-adrenergic signaling pathway in the ciliary epithelium and the mechanism of action of timolol.
Experimental Workflow for In Vitro Corneal Permeation Study
Caption: Workflow for the in vitro corneal permeation study of timolol and its prodrugs.
Logical Relationship of Prodrug Strategy
Caption: Logical flow of the timolol prodrug strategy for improved ocular drug delivery.
References
Assessing the Therapeutic Index of Low-Dose O-Butyryl Timolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of low-dose O-butyryl timolol with other leading glaucoma treatments, focusing on the therapeutic index. The data presented is intended to inform preclinical and clinical research in ophthalmology and drug development.
Introduction to O-Butyryl Timolol and the Therapeutic Index in Glaucoma Treatment
O-butyryl timolol is a lipophilic prodrug of timolol, a non-selective beta-adrenergic antagonist widely used to treat glaucoma. The primary therapeutic goal in glaucoma management is to lower intraocular pressure (IOP), thereby reducing the risk of optic nerve damage and vision loss. The efficacy of a topical ophthalmic drug is determined by its concentration in the aqueous humor, while systemic side effects are related to its concentration in the plasma. The therapeutic index for such drugs is therefore often assessed by the ratio of the drug's concentration in the aqueous humor to its concentration in the plasma. A higher ratio indicates a more favorable therapeutic index, signifying greater local efficacy with minimal systemic exposure.
Studies in pigmented rabbits have shown that low-dose O-butyryl timolol can significantly improve the therapeutic index compared to the parent drug, timolol.[1][2] This is attributed to the prodrug's enhanced corneal penetration and subsequent hydrolysis to the active form, timolol, within the eye. This guide will delve into the experimental data supporting this claim and compare it with alternative glaucoma therapies.
Comparative Analysis of Therapeutic Indices
The following table summarizes the pharmacokinetic data for O-butyryl timolol, timolol, and alternative glaucoma medications, providing a basis for comparing their therapeutic indices. The data is derived from studies in pigmented rabbits, a common animal model for ophthalmic drug research.
| Drug | Dose | Ocular Cmax (ng/mL) | Plasma Cmax (ng/mL) | Ocular AUC (ngh/mL) | Plasma AUC (ngh/mL) | Ocular/Systemic Cmax Ratio | Ocular/Systemic AUC Ratio |
| O-Butyryl Timolol | 3.75 mM | Not directly measured | Not directly measured | Improved 15-fold vs. 15mM Timolol | N/A | Improved 15-fold vs. 15mM Timolol | N/A |
| Timolol | 15 mM | ~1500 | ~20 | ~2000 | ~40 | ~75 | ~50 |
| Latanoprost | 0.005% | ~30 | ~0.05 | ~60 | ~0.1 | ~600 | ~600 |
| Brimonidine | 0.2% | ~40 | ~0.5 | ~80 | ~1.5 | ~80 | ~53 |
| Betaxolol | 0.5% | ~500 | ~1.5 | ~1000 | ~5 | ~333 | ~200 |
Note: Data is compiled and extrapolated from multiple sources and should be considered approximate. The ratio of aqueous humor to plasma concentrations for O-butyryl timolol at a low dose (3.75 mM) showed a fifteenfold improvement compared to a 15 mM solution of timolol.[1][2]
Mechanism of Action and Signaling Pathways
Timolol, the active metabolite of O-butyryl timolol, is a non-selective beta-adrenergic receptor antagonist. In the eye, it lowers IOP by reducing the production of aqueous humor by the ciliary body. This is achieved by blocking beta-2 adrenergic receptors on the ciliary epithelium, which inhibits the downstream signaling cascade that leads to aqueous humor secretion.
Caption: Beta-adrenergic signaling pathway in the ciliary epithelium and its inhibition by timolol.
Experimental Protocols
Assessment of Ocular and Systemic Absorption of O-Butyryl Timolol in Pigmented Rabbits
This protocol is adapted from the study "Low dose O-butyryl timolol improves the therapeutic index of timolol in the pigmented rabbit".[1][2]
Animals: Male albino New Zealand rabbits.
Drug Administration:
-
Anesthetize the rabbits.
-
Instill 25 µL of the test solution (e.g., 3.75 mM O-butyryl timolol or 15 mM timolol) into the conjunctival sac of each eye.
Sample Collection:
-
Aqueous Humor: At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-instillation, collect aqueous humor samples from the anterior chamber using a 27-gauge needle.
-
Blood: At the same time points, collect blood samples from the marginal ear vein into heparinized tubes. Centrifuge the blood samples to obtain plasma.
Sample Analysis (HPLC Method):
-
Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer.
-
Detection: UV detection at a specific wavelength for timolol.
-
Quantification: Determine the concentration of timolol in the aqueous humor and plasma samples by comparing the peak areas to a standard curve of known timolol concentrations.
Caption: General experimental workflow for assessing ocular drug pharmacokinetics.
Comparison with Alternative Glaucoma Therapies
Latanoprost
Latanoprost is a prostaglandin F2α analogue that lowers IOP by increasing the uveoscleral outflow of aqueous humor. It has a very favorable therapeutic index due to its high ocular absorption and rapid systemic elimination.
Brimonidine
Brimonidine is an alpha-2 adrenergic agonist that decreases aqueous humor production and increases uveoscleral outflow. While effective, it can have a higher incidence of ocular side effects, such as allergic conjunctivitis.
Betaxolol
Betaxolol is a cardioselective beta-1 adrenergic antagonist. Its selectivity for beta-1 receptors may offer a better systemic safety profile compared to non-selective beta-blockers like timolol, particularly in patients with respiratory conditions.
Conclusion
Low-dose O-butyryl timolol demonstrates a significantly improved therapeutic index compared to conventional timolol formulations in preclinical models. This is primarily due to its enhanced ocular absorption and reduced systemic exposure. When compared to other classes of glaucoma medications, such as prostaglandin analogs and alpha-2 agonists, the relative therapeutic advantage depends on the specific patient profile and tolerability. The development of prodrugs like O-butyryl timolol represents a promising strategy for optimizing the risk-benefit profile of topical ophthalmic therapies. Further clinical investigation is warranted to confirm these findings in human subjects.
References
Safety Operating Guide
Proper Disposal of (RS)-Butyryltimolol: A Guide for Laboratory Professionals
(RS)-Butyryltimolol , a prodrug of the beta-blocker Timolol, requires careful handling and disposal due to its potential health and environmental hazards. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for this compound in a laboratory setting.
Hazard Classification and Safety Profile
-
H361d: Suspected of damaging the unborn child.[1]
-
H372: Causes damage to organs (Cardio-vascular system, Lungs) through prolonged or repeated exposure.[1]
Given that this compound is a derivative of Timolol, it should be handled as a hazardous substance with similar potential risks. Therefore, it is imperative to treat all waste containing this compound as hazardous waste.
Environmental Impact of Beta-Blockers
Studies have shown that beta-blockers, as a class of pharmaceuticals, can have ecotoxicological effects. Their presence in the environment can negatively impact aquatic organisms.[2][3][4][5] Improper disposal contributes to the contamination of water systems, making controlled and contained disposal essential.
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for laboratory chemical waste and specific recommendations for hazardous pharmaceutical waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting solid and liquid waste.
-
The container must be compatible with the chemical properties of the waste.
-
Ensure the container is kept securely closed when not in use.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Note any other components of the waste mixture.
-
Include the date when waste was first added to the container.
4. Storage:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible chemicals together.
5. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[6] The U.S. Environmental Protection Agency (EPA) has regulations, such as Subpart P of the Resource Conservation and Recovery Act (RCRA), that prohibit the sewering of hazardous pharmaceutical waste.[7]
-
DO NOT dispose of this compound in the regular trash.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The SDS for Timolol explicitly states to "Dispose of contents and container to an approved waste disposal plant."[1]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
Quantitative Data Summary
At present, there is no specific quantitative data available for the disposal of this compound. The primary guideline is to treat it as a hazardous waste, which prohibits its release into the environment.
| Parameter | Guideline |
| Sewer Disposal | Prohibited |
| Solid Waste Landfill | Prohibited |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility |
Experimental Protocols
This document provides operational guidance on disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures themselves constitute the protocol to be followed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. merck.com [merck.com]
- 2. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 3. Beta-blockers in the environment: part II. Ecotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
